molecular formula C13H10O B026675 2-Hydroxyfluorene CAS No. 2443-58-5

2-Hydroxyfluorene

Katalognummer: B026675
CAS-Nummer: 2443-58-5
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: ZDOIAPGLORMKTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Fluoren-2-ol is a high-value hydroxy-substituted fluorene derivative that serves as a versatile building block in advanced scientific research. Its rigid, planar polycyclic aromatic structure, functionalized with a hydroxyl group, makes it a privileged scaffold in multiple fields. Key Research Applications & Value: Materials Science & Photophysics: The fluorene core is renowned for its excellent photoelectric properties, high thermal stability, and significant charge transport capabilities. 9H-Fluoren-2-ol acts as a key precursor for developing organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other advanced organic electronic materials. Researchers utilize its structure to synthesize compounds with tailored fluorescence properties, including those with large Stokes shifts and high two-photon absorption cross-sections for applications in nonlinear optics and two-photon fluorescence microscopy imaging. Antimicrobial & Biological Evaluation: Molecules containing the fluorene scaffold are frequently investigated for their biological activities. Derivatives of fluorene have been synthesized and screened for activity against multidrug-resistant bacterial and fungal strains, establishing the core structure as relevant in the search for new antimicrobial agents. Organic Synthesis & Chemical Biology: This compound is a crucial intermediate for constructing more complex molecular architectures. It can be used to create functionalized fluorophores for chemosensing, including azo dye-based sensors for the detection of metal ions like cobalt. The reactivity of the hydroxyl group allows for further functionalization through alkylation, acylation, and sulfonylation, enabling the development of compounds with tailored properties for specific research needs. Handling & Compliance: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9H-fluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOIAPGLORMKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047569
Record name 2-Hydroxyfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2443-58-5
Record name 2-Hydroxyfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2443-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy fluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluoren-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluoren-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluoren-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY FLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spectroscopic Profile of 2-Hydroxyfluorene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyfluorene (CAS No. 2443-58-5), a key polycyclic aromatic hydrocarbon (PAH) and a metabolite of fluorene (B118485). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and methylene (B1212753) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.65d8.0
H-57.69d7.6
H-87.51d7.3
H-67.34dd7.6, 7.5
H-77.24ddd7.5, 7.3, 1.1
H-17.03br s-
H-36.87dd8.0, 2.3
H-93.85s-

Note: The assignments are based on typical chemical shift values and coupling patterns for fluorene derivatives. Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are often acquired with a greater number of scans.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-O~155
Aromatic CH~110-130
Quaternary Aromatic C~135-145
CH₂~37

Note: Specific peak assignments for all 13 carbons are not consistently available in the literature. The provided values represent typical chemical shift ranges for the different types of carbon atoms present in this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and aromatic moieties.

Frequency (cm⁻¹) Vibrational Mode Functional Group
~3200-3600 (broad)O-H stretchHydroxyl (-OH)
~3000-3100C-H stretchAromatic
~1600-1650C=C stretchAromatic
~1450-1500C=C stretchAromatic
~1200-1300C-O stretchPhenolic
~700-900C-H bend (out-of-plane)Aromatic

Data compiled from the NIST Chemistry WebBook and PubChem spectral databases.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by a prominent molecular ion peak.

m/z Relative Intensity (%) Assignment
182~100[M]⁺ (Molecular Ion)
181~80[M-H]⁺
152~20[M-H-CO]⁺

Data obtained from GC-MS analysis available in the PubChem database.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

  • Instrument: 300-500 MHz NMR Spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Instrument: 75-125 MHz NMR Spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Solid):

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

FTIR Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample holder (or KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 200-230 °C.

    • Transfer Line Temperature: 280-300 °C.

Workflow Visualization

The general workflow for the spectroscopic analysis of a solid organic compound like this compound can be visualized as follows:

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR Solid_Prep Prepare KBr Pellet or use ATR Sample->Solid_Prep For IR Dilution Dissolve in Volatile Solvent Sample->Dilution For MS NMR NMR Analysis (¹H & ¹³C) Dissolution->NMR IR FTIR Analysis Solid_Prep->IR MS GC-MS Analysis Dilution->MS NMR_Data Process NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Interpret Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow for this compound.

References

Navigating the Solubility of 2-Hydroxyfluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), is a compound of interest in various research fields, including environmental science and drug development.[1][2] Understanding its solubility in different solvents is fundamental for designing and executing in vitro and in vivo studies, developing analytical methods, and formulating potential therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its relevant metabolic pathway.

Core Data: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on chemical databases and technical guides for structurally similar compounds, a qualitative understanding of its solubility profile can be established. The data is summarized in the table below. For comparative purposes, solubility information for the parent compound, fluorene, is also included, as it can provide insights into the general behavior of the fluorene scaffold.

SolventThis compound (Qualitative)Fluorene (Quantitative, g/100g at 20°C)
WaterVery Low / InsolubleInsoluble (practically)
ChloroformSlightly Soluble9.1
MethanolSlightly Soluble2.3
EthanolSlightly Soluble2.3
Dimethyl Sulfoxide (B87167) (DMSO)Soluble (by inference)Data not available
AcetoneData not available14.1
TolueneData not available24.13
XyleneData not available19.7

Note: The solubility of this compound in DMSO is inferred from its common use as a solvent for similar aromatic compounds in biological assays.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate (B84403) buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to sediment. For finer particles, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

For many biological assays, a concentrated stock solution in an organic solvent like DMSO is required.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Warming bath or sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1.822 mg for a 10 mM solution in 1 mL).

  • Dissolution: Transfer the solid to a sterile vial and add the desired volume of DMSO (e.g., 1 mL).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Mandatory Visualization

Metabolic Pathway of Fluorene Degradation

This compound is an intermediate in the microbial degradation of fluorene. The following diagram illustrates a simplified pathway of fluorene metabolism by certain bacteria, such as Arthrobacter sp. This process is crucial for the environmental bioremediation of PAHs.[3][4]

Fluorene_Degradation_Pathway Fluorene Fluorene Dihydrodiol cis-1,2-Dihydroxy-1,2- dihydrofluorene Fluorene->Dihydrodiol Dioxygenation Fluorenone 9-Fluorenone Fluorene->Fluorenone Monooxygenation (Alternative Pathway) Hydroxyfluorene This compound Dihydrodiol->Hydroxyfluorene Dehydrogenation RingCleavage Ring Cleavage Product Hydroxyfluorene->RingCleavage Dioxygenase Indanone Indanone Derivatives RingCleavage->Indanone Aldolase CentralMetabolism Central Metabolism Indanone->CentralMetabolism Further Degradation

Caption: Simplified metabolic pathway of fluorene degradation by microorganisms.

Experimental Workflow for Shake-Flask Solubility Determination

The logical flow of the shake-flask method is a critical experimental process for obtaining reliable solubility data.

Shake_Flask_Workflow Start Start: Add Excess This compound to Solvent Equilibrate Equilibrate in Shaker (Constant Temperature & Agitation) Start->Equilibrate Separate Phase Separation (Sedimentation / Centrifugation) Equilibrate->Separate Filter Collect and Filter Supernatant Separate->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze Concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Value Calculate->End

Caption: Experimental workflow for the shake-flask solubility determination method.

References

2-Hydroxyfluorene: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a primary metabolite of fluorene.[1][2] It is frequently utilized as a biomarker to assess human exposure to PAHs, which are ubiquitous environmental contaminants originating from the incomplete combustion of organic materials.[3] Given its relevance in exposure studies and its potential biological effects, a thorough understanding of its health and safety profile is crucial for researchers and professionals in drug development. This in-depth technical guide provides a comprehensive overview of the health and safety information for this compound, including its toxicological properties, handling and storage procedures, and emergency measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[1][4]

GHS Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictograms:

  • ! (Exclamation Mark)

Toxicological Information

The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system. Beyond these immediate effects, as a metabolite of a polycyclic aromatic hydrocarbon, its potential for more complex biological interactions warrants careful consideration.

Endocrine Disruption

Studies have indicated that this compound exhibits estrogenic activity. Research using a yeast two-hybrid assay expressing human estrogen receptor alpha (hERα) has demonstrated that this compound can act as an estrogenic compound. This suggests a potential for endocrine-disrupting effects, which is a critical consideration in toxicological assessment.

Metabolic Activation

This compound is formed in the body from its parent compound, fluorene, through metabolic processes primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic activation is a key step in the detoxification and elimination of fluorene. The resulting this compound is often conjugated with glucuronic acid or sulfate (B86663) to enhance its water solubility and facilitate its excretion in urine.

Metabolic Pathway of Fluorene to this compound

Metabolic Pathway of Fluorene Metabolic Pathway of Fluorene to this compound Fluorene Fluorene CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2) Fluorene->CYP_Enzymes Metabolism This compound This compound CYP_Enzymes->this compound Conjugation_Enzymes UGTs, SULTs This compound->Conjugation_Enzymes Phase II Metabolism Conjugated_Metabolites Glucuronide and Sulfate Conjugates Conjugation_Enzymes->Conjugated_Metabolites Excretion Urinary Excretion Conjugated_Metabolites->Excretion Urinary this compound Analysis Workflow General Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Enzymatic_Hydrolysis->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection Quantification Quantification (using internal standard) Fluorescence_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

References

Toxicological Profile of 2-Hydroxyfluorene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.

Executive Summary

2-Hydroxyfluorene is a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), commonly utilized as a biomarker for human exposure to PAHs. While extensive toxicological data for many PAHs exist, the specific profile of this compound is less characterized. This technical guide provides a comprehensive overview of the known toxicological information for this compound, including its metabolism, genotoxicity, and potential effects on key cellular signaling pathways. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information from its parent compound, fluorene, and other relevant metabolites to provide a broader context for its potential toxicity. Standard experimental protocols for key toxicological assays are detailed to provide a framework for future research.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₃H₁₀O. It is a hydroxylated derivative of fluorene, belonging to the class of fluorenols.

PropertyValue
Chemical Formula C₁₃H₁₀O
Molar Mass 182.22 g/mol
Appearance Solid
CAS Number 2443-58-5

Toxicokinetics and Metabolism

The primary route of human exposure to fluorene, the parent compound of this compound, is through the inhalation of contaminated air and ingestion of contaminated food and water. Once absorbed, fluorene undergoes metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. The hydroxylation of fluorene to this compound is a key step in its phase I metabolism. Subsequently, this compound can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in the urine. The presence of this compound in urine is a reliable indicator of recent exposure to fluorene.

Experimental Protocol: In Vitro Metabolism of Fluorene using Liver Microsomes

This protocol provides a general method for studying the metabolism of fluorene to this compound in vitro.

Objective: To determine the metabolic conversion of fluorene to this compound by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Fluorene

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination and extraction)

  • Internal standard (e.g., deuterated this compound)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., fluorescence or mass spectrometry)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.

  • Initiation of Reaction: Add fluorene (dissolved in a suitable solvent like DMSO) to the incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

  • Extraction: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.

  • Analysis: Analyze the supernatant using HPLC to separate and quantify the formation of this compound. The identity of the metabolite can be confirmed by comparing its retention time and mass spectrum to an authentic standard of this compound.

Toxicological Data

Acute Toxicity
  • Oral, Dermal, Inhalation: No specific LD50 values for this compound have been reported.

  • Skin Irritation: this compound is classified as a skin irritant.

  • Eye Irritation: this compound is classified as a serious eye irritant.

Subchronic and Chronic Toxicity

There is a lack of specific subchronic or chronic toxicity data for this compound. For the parent compound, fluorene, a subchronic oral NOAEL in mice has been established, but this cannot be directly extrapolated to this compound.

Carcinogenicity

The carcinogenicity of this compound has not been definitively established. However, some PAHs and their metabolites are known or suspected carcinogens.

Genotoxicity

Specific genotoxicity data for this compound, including results from the Ames test, are not available in the reviewed literature. However, related compounds such as 2-aminofluorene (B1664046) and 2-acetylaminofluorene (B57845) are known mutagens. The genotoxic potential of this compound warrants further investigation.

Reproductive and Developmental Toxicity

Some studies have suggested a possible association between exposure to PAHs, for which this compound is a biomarker, and adverse reproductive outcomes such as miscarriage. However, a direct causal link and the specific role of this compound have not been established.

Experimental Protocols for Toxicological Assessment

The following sections detail standardized protocols for assessing the potential toxicity of this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of a substance.

Principle: A fixed-dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome is the observation of signs of toxicity, not mortality.

Procedure:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Dosing: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Subchronic Oral Toxicity - OECD Test Guideline 408 (90-Day Study)

Objective: To determine the repeated dose oral toxicity of a substance over a 90-day period.

Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.

Procedure:

  • Animal Selection: Typically, young, healthy rats are used.

  • Dose Groups: At least three dose levels and a control group are used.

  • Administration: The substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.

  • Observations: Detailed observations are made throughout the study, including clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis.

  • Pathology: At the end of the study, a full necropsy is performed, and tissues are examined histopathologically.

  • NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

Objective: To detect gene mutations induced by a chemical substance.

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and grow on a minimal medium.

Procedure:

  • Bacterial Strains: A set of specific bacterial tester strains is used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.

  • Exposure: The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted and compared to the control plates. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.

Potential Mechanisms of Toxicity: Signaling Pathways

While specific studies on this compound are limited, the toxicology of PAHs often involves the activation of specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many PAHs are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1B1, which are involved in the metabolism of PAHs. The activation of the AhR pathway can lead to a range of toxic effects, including carcinogenicity and developmental toxicity. The potential for this compound to activate the AhR pathway is an important area for future research.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocation AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT Dimerization XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction Toxic_Effects Toxic Effects Target_Genes->Toxic_Effects

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Exposure to some PAHs and their metabolites can induce oxidative stress, which in turn can activate MAPK pathways such as the ERK, JNK, and p38 pathways. The sustained activation of these pathways can contribute to cellular damage and toxicity. Investigating the effect of this compound on MAPK signaling could provide insights into its potential mechanisms of action.

MAPK_Signaling_Pathway cluster_pathways MAPK Cascades Extracellular_Stimulus This compound (via Oxidative Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Stimulus->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation Cellular_Response Cellular Responses (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Cellular_Response Gene Expression

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Conclusion and Future Directions

This compound is a key metabolite of fluorene and an important biomarker of PAH exposure. While its acute toxicity profile indicates it is a skin and eye irritant, there is a significant lack of quantitative data regarding its systemic toxicity, carcinogenicity, and genotoxicity. The available information on related compounds suggests that these are important areas for future investigation. Furthermore, elucidating the specific interactions of this compound with key signaling pathways, such as the AhR and MAPK pathways, will be crucial for a comprehensive understanding of its toxicological profile and for accurate risk assessment. Further research employing the standardized protocols outlined in this guide is necessary to fill these knowledge gaps.

Environmental Fate and Transport of 2-Hydroxyfluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon (PAH). As a metabolite of the common environmental contaminant fluorene (B118485), understanding the behavior of this compound in various environmental compartments is crucial for a complete risk assessment. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, and provides detailed experimental protocols for its analysis and the determination of its environmental fate parameters.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While experimental data for this compound are limited, a combination of available data and estimated values provides insight into its likely behavior.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₀O--INVALID-LINK--
Molecular Weight 182.22 g/mol --INVALID-LINK--
Melting Point 167-169 °CExperimental
Water Solubility log₁₀WS (mol/L) = -3.97Crippen Calculated Property
Octanol-Water Partition Coefficient (log Kow) 2.963Crippen Calculated Property
Vapor Pressure Not available-
Henry's Law Constant Not available-

Note: The log Kow value suggests a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. The low calculated water solubility indicates that it will not be highly mobile in aqueous systems.

Environmental Fate

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Biotic Degradation (Biodegradation)

This compound is a known intermediate in the microbial degradation of fluorene.[1][2] Several bacterial and fungal species have been shown to metabolize fluorene, often involving hydroxylation as an initial step. For instance, Sphingobacterium sp. KM-02, isolated from PAH-contaminated soil, has demonstrated the ability to biodegrade fluorene.[1] The biodegradation of fluorene can proceed through various pathways, leading to the formation of hydroxylated intermediates like this compound, which are then further degraded.[2]

Abiotic Degradation

Photodegradation is a significant abiotic degradation pathway for this compound in sunlit environments. Studies have shown that this compound undergoes photodegradation in both water and ice.[3] The process follows pseudo-first-order kinetics.

The photodegradation of this compound is faster in ice than in water under the same simulated solar irradiation, a phenomenon attributed to the concentration effect during freezing. The presence of dissolved constituents in ice also influences the degradation rate. For example, the photodegradation of this compound was found to be fastest in 'seawater' ice. Phototransformation in ice leads to a range of hydroxylated fluorenes and hydroxylated fluorenones.

MediumPhotodegradation Rate Constant (k)ConditionsReference
'Seawater' ice(11.4 ± 1.0) × 10⁻² min⁻¹Simulated solar irradiation (λ > 290 nm)
'Pure-water' ice(8.7 ± 0.4) × 10⁻² min⁻¹Simulated solar irradiation (λ > 290 nm)
'Freshwater' ice(8.0 ± 0.7) × 10⁻² min⁻¹Simulated solar irradiation (λ > 290 nm)

While specific data for this compound is lacking, the atmospheric oxidation of its parent compound, fluorene, is initiated by hydroxyl (OH) radicals. This reaction leads to the formation of hydroxyfluorene isomers. The calculated atmospheric lifetime of fluorene with respect to reaction with OH radicals is approximately 12.51 hours. It can be inferred that this compound, being a hydroxylated aromatic compound, would also be susceptible to atmospheric oxidation by OH radicals.

Due to the chemical stability of the aromatic ring and the hydroxyl group, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions.

Environmental Transport

The movement of this compound between different environmental compartments is influenced by its physical and chemical properties.

Volatilization

Specific data on the Henry's Law constant for this compound are not available. However, given its relatively low vapor pressure (inferred from its high melting point) and moderate water solubility, significant volatilization from water or moist soil surfaces is not anticipated to be a primary transport mechanism.

Sorption and Mobility in Soil

The octanol-water partition coefficient (log Kow) of approximately 2.96 suggests that this compound will have a moderate tendency to adsorb to soil organic matter. This sorption will limit its mobility in the soil column and reduce its potential to leach into groundwater. The extent of sorption is dependent on soil properties such as organic carbon content, clay content, and pH. Chemicals with high sorption potential are less mobile in soil.

Bioaccumulation

The moderate log Kow value suggests a potential for this compound to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. While an experimental BCF for this compound is not available, its log Kow falls in a range where bioaccumulation is a possibility.

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the environmental fate and transport parameters of this compound.

Analysis of this compound in Environmental Samples

The following is a general workflow for the extraction and analysis of this compound from soil and water samples.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Water_Sample Water Sample Filtration Filtration (Water) Water_Sample->Filtration Soil_Sample Soil Sample Air_Drying Air Drying & Sieving (Soil) Soil_Sample->Air_Drying SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Filtration->SPE Soxhlet Soxhlet or Ultrasonic Extraction (e.g., with Dichloromethane/Acetone) Air_Drying->Soxhlet Concentration Concentration of Extract SPE->Concentration Cleanup Extract Cleanup (e.g., Silica Gel Column) Soxhlet->Cleanup HPLC_FLD HPLC with Fluorescence Detection (HPLC-FLD) Concentration->HPLC_FLD GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GC_MS Cleanup->Concentration Quantification Quantification using Calibration Curve HPLC_FLD->Quantification GC_MS->Quantification cluster_protocol OECD 106: Batch Equilibrium Method Prepare_Soil Prepare Soil Samples (various organic carbon content) Equilibration Equilibrate Soil and Solution (shake for a defined period) Prepare_Soil->Equilibration Prepare_Solutions Prepare this compound Solutions (in 0.01 M CaCl2) Prepare_Solutions->Equilibration Centrifugation Centrifuge to Separate Soil and Supernatant Equilibration->Centrifugation Analysis Analyze Supernatant for This compound Concentration Centrifugation->Analysis Calculation Calculate Kd and Koc Analysis->Calculation cluster_protocol OECD 301B: CO₂ Evolution Test Prepare_Medium Prepare Mineral Medium Inoculum Add Microbial Inoculum (e.g., activated sludge) Prepare_Medium->Inoculum Add_Test_Substance Add this compound (as sole carbon source) Inoculum->Add_Test_Substance Incubation Incubate in the Dark at 22±2°C with CO₂-free air supply Add_Test_Substance->Incubation CO2_Trapping Trap Evolved CO₂ (in Ba(OH)₂ or NaOH) Incubation->CO2_Trapping Titration Titrate Remaining Hydroxide to Determine CO₂ Produced CO2_Trapping->Titration Calculation Calculate % Biodegradation Titration->Calculation

References

2-Hydroxyfluorene: A Key Metabolite in Fluorene Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern, undergoes extensive metabolic processing in biological systems. A key metabolite in this biotransformation is 2-hydroxyfluorene. This technical guide provides a comprehensive overview of the formation of this compound from fluorene, detailing the metabolic pathways, enzymatic drivers, and subsequent biotransformations. The document summarizes quantitative metabolic data, provides detailed experimental protocols for the analysis of fluorene metabolism, and presents visual representations of the core biochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Fluorene is a prevalent environmental pollutant originating from the incomplete combustion of organic materials. Its lipophilic nature facilitates absorption into the body, where it is subjected to metabolic activation and detoxification processes. The hydroxylation of fluorene to form various hydroxylated metabolites is a critical step in its biotransformation, influencing its biological activity and excretion. Among these metabolites, this compound has been identified as a significant product in both microbial and mammalian systems, including humans, where it serves as a urinary biomarker for PAH exposure.[1][2][3] Understanding the pathways leading to the formation of this compound is crucial for assessing the toxicological risk of fluorene and for developing strategies for bioremediation and drug metabolism studies.

Metabolic Pathways of Fluorene

The biotransformation of fluorene is complex, involving multiple enzymatic pathways that can vary between species and even between different tissues within the same organism. The initial oxidative metabolism of fluorene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Two principal oxidative pathways have been identified for fluorene: monooxygenation at the C-9 position and dioxygenation of the aromatic rings.

Monooxygenation at the C-9 Position

The most extensively studied pathway for fluorene metabolism involves the oxidation of the methylene (B1212753) bridge (C-9 position). This reaction is initiated by a monooxygenase, leading to the formation of 9-fluorenol. Subsequently, 9-fluorenol is further oxidized by alcohol dehydrogenase to yield 9-fluorenone. This pathway is considered a major route for fluorene detoxification.

Aromatic Ring Dioxygenation and Hydroxylation

In addition to C-9 oxidation, the aromatic rings of fluorene can undergo dioxygenation, a reaction well-documented in microbial degradation pathways. In mammalian systems, CYP-mediated hydroxylation of the aromatic rings also occurs. The formation of this compound is a result of this aromatic hydroxylation. While the precise human CYP isoforms responsible for the specific formation of this compound are not definitively established in the provided literature, CYP1A1, CYP1B1, CYP2A6, CYP2A13, and CYP3A4 are known to be involved in the metabolism of PAHs. A study utilizing the fungus Polyporus arcularius identified CYP5035S7 as capable of hydroxylating fluorene to this compound.

Further Metabolism of this compound

Following its formation, this compound undergoes Phase II conjugation reactions to facilitate its excretion. In humans, it is found in urine primarily as glucuronide and/or sulfate (B86663) conjugates. This indicates that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are involved in the further metabolism of this hydroxylated intermediate.

Quantitative Data on Fluorene Metabolism

The following table summarizes the available quantitative data related to the metabolism of fluorene, with a focus on the formation of its metabolites.

ParameterValueOrganism/SystemEnzymeReference
Yield of this compound 35%Polyporus arculariusCYP5035S7
Yield of 9-fluorenol 57.6% (at 1560 min)Komagataella phaffii expressing human CYP3A4CYP3A4
Yield of 9-fluorenone 3% (at 1560 min)Komagataella phaffii expressing human CYP3A4CYP3A4
Peak Productivity (9-fluorenol) 27.7 µmol/L/hBioreactor with K. phaffii expressing human CYP3A4CYP3A4
Peak Productivity (9-fluorenone) 5.9 µmol/L/hBioreactor with K. phaffii expressing human CYP3A4CYP3A4
Detection Limit (this compound in urine) 0.03 nmol/LHumanN/A (Analytical Method)
Calibration Range (this compound in urine) 0.2 to 50 nmol/LHumanN/A (Analytical Method)

Experimental Protocols

In Vitro Metabolism of Fluorene using Rat Liver Microsomes

This protocol is adapted from studies on the metabolism of similar compounds by liver microsomes.

Objective: To determine the formation of this compound and other metabolites from fluorene using rat liver microsomes.

Materials:

  • Rat liver microsomes

  • Fluorene

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • SKF-525A (CYP inhibitor, for control experiments)

  • Metyrapone (CYP inhibitor, for control experiments)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • Internal standard (e.g., deuterated this compound)

  • HPLC system with fluorescence or UV detector

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding fluorene (dissolved in a minimal amount of a suitable solvent like DMSO).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Add the internal standard.

  • Centrifuge the mixture to pellet the protein.

  • Extract the supernatant with ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Analyze the sample by HPLC to identify and quantify the metabolites by comparing retention times and detector response to authentic standards.

Quantification of this compound in Human Urine by HPLC

This protocol is based on a published method for the analysis of this compound in urine.

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

  • Human urine samples

  • β-glucuronidase/aryl sulfatase

  • Deuterated this compound (2-OHF-d9) as an internal standard

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

  • Methanol (B129727)

  • Water

  • HPLC system with column-switching and a fluorescence detector

  • ODS pre-column

  • Alkylamide-type reversed-phase analytical column

Procedure:

  • Enzymatic Hydrolysis:

    • To a urine sample, add a buffer suitable for the enzymes (e.g., acetate buffer).

    • Add β-glucuronidase/aryl sulfatase to hydrolyze the glucuronide and sulfate conjugates of this compound.

    • Incubate the mixture (e.g., for 2 hours at 37°C).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

  • HPLC Analysis:

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Inject the sample into the HPLC system.

    • Use a column-switching technique where the analytes are first trapped and concentrated on the ODS pre-column.

    • Back-flush the trapped analytes onto the analytical column for separation.

    • Detect this compound and the internal standard using a fluorescence detector.

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations of Pathways and Workflows

Metabolic Pathway of Fluorene

Fluorene_Metabolism Fluorene Fluorene Fluorenol_9 9-Fluorenol Fluorene->Fluorenol_9  CYP450 (Monooxygenase) Hydroxyfluorene_2 This compound Fluorene->Hydroxyfluorene_2  CYP450 (e.g., CYP5035S7) Fluorenone_9 9-Fluorenone Fluorenol_9->Fluorenone_9 Alcohol Dehydrogenase Conjugates Glucuronide/Sulfate Conjugates Hydroxyfluorene_2->Conjugates UGTs/SULTs

Caption: Metabolic pathways of fluorene biotransformation.

Experimental Workflow for In Vitro Metabolism

InVitro_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Fluorene Fluorene Fluorene->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Quantification Identification & Quantification HPLC->Quantification

References

The Biological Frontier of 2-Hydroxyfluorene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon, are emerging as a compelling class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these activities, with a focus on their potential therapeutic applications. We delve into their estrogenic and anticancer properties, and their capacity for enzyme inhibition. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry. While data on a wide array of specific this compound derivatives remains an area for active investigation, the information presented on the parent compound and structurally related fluorene (B118485) and fluorenone derivatives underscores the significant potential of this chemical scaffold.

Introduction

Fluorene and its derivatives have long been a subject of interest in medicinal chemistry due to their rigid, planar structure which allows for diverse functionalization and interaction with biological targets. The introduction of a hydroxyl group at the 2-position of the fluorene core, yielding this compound, significantly alters its electronic properties and metabolic fate, leading to a unique profile of biological effects. As a metabolite of the environmental pollutant fluorene, understanding the biological activities of this compound and its derivatives is of paramount importance for both toxicological assessment and therapeutic development. This guide will explore the key biological activities associated with this class of compounds, presenting the available data and methodologies to serve as a foundational resource for researchers in the field.

Key Biological Activities

The biological activities of this compound and its derivatives are multifaceted, with the most prominent being estrogenic/antiestrogenic effects, anticancer cytotoxicity, and enzyme inhibition.

Estrogenic and Antiestrogenic Activity

This compound has been identified as a compound with notable estrogenic activity. This activity is primarily mediated through its interaction with estrogen receptors (ERs), which are key regulators of cellular growth and differentiation in hormone-responsive tissues.

Table 1: Estrogenic Activity of this compound

CompoundAssayReceptorResult
This compoundYeast Two-HybridHuman Estrogen Receptor α (hERα)Notable estrogenic activity

Conversely, other fluorene derivatives have demonstrated antiestrogenic properties. For instance, fluorene-9-bisphenol (BHPF), a substitute for bisphenol A (BPA), has been shown to exhibit anti-estrogenic effects.[1]

Anticancer Activity

While extensive quantitative data on the anticancer activity of a wide range of this compound derivatives is still emerging, studies on related fluorene and fluorenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold is a promising template for the design of novel anticancer agents. For example, synthetic derivatives of β-nitrostyrene have shown inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL respectively.[2]

Table 2: Anticancer Activity of Selected Fluorenone Derivatives

CompoundCancer Cell LineIC50 (µM)
Sulfonamide derivative 3eSARS-CoV-2 Mpro23 ± 3.4
Sulfonamide derivative 3eSARS-CoV-2 PLpro6.33 ± 0.5
Sulfonamide derivative 3hSARS-CoV-2 PLpro5.94 ± 1.0
TiloroneSARS-CoV-20.18

Data from a study on 9-fluorenone (B1672902) derivatives, highlighting the potential of the fluorene scaffold.[3]

Enzyme Inhibition

The rigid structure of the fluorene nucleus makes it an attractive scaffold for the design of enzyme inhibitors. Derivatives of 9-fluorenone have been shown to inhibit viral proteases, highlighting a potential avenue for the development of novel antiviral agents.[3]

Table 3: Enzyme Inhibitory Activity of Selected 9-Fluorenone Derivatives

CompoundEnzymeIC50 (µM)
Sulfonamide derivative 3eSARS-CoV-2 Main Protease (Mpro)23 ± 3.4[3]
Sulfonamide derivative 3eSARS-CoV-2 Papain-Like Protease (PLpro)6.33 ± 0.5
Sulfonamide derivative 3hSARS-CoV-2 Papain-Like Protease (PLpro)5.94 ± 1.0
TiloroneSARS-CoV-2 Papain-Like Protease (PLpro)30.7 ± 7.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

Synthesis of 2-Hydroxy-9-fluorenone

A representative protocol for the synthesis of a key this compound derivative is as follows:

Reaction:

A mixture of 2-bromofluoren-9-one (16 mmol), lithium hydroxide (B78521) monohydrate (34 mmol), copper (II) chloride (0.33 mmol), N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.33 mmol) in a DMSO/water (25.6 mL/6.4 mL) solvent system is heated and stirred at 100°C for 4 hours.

Work-up and Purification:

After cooling to room temperature, the reaction mixture is poured into 0.2 M hydrochloric acid (150 mL). The resulting red solid is collected by filtration and dried under vacuum.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Yeast Two-Hybrid Assay for Estrogenic Activity

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to detect protein-protein interactions. It can be adapted to screen for compounds that modulate hormone receptor activity.

Protocol:

  • Yeast Strain and Plasmids: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the ligand-binding domain (LBD) of a nuclear receptor (e.g., hERα) fused to a DNA-binding domain (DBD) and a coactivator protein fused to an activation domain (AD).

  • Yeast Culture: Grow the yeast cells in a selective medium to maintain the plasmids.

  • Compound Exposure: Expose the yeast cells to various concentrations of the test compound.

  • Reporter Gene Activation: If the test compound binds to the receptor LBD and induces a conformational change that promotes interaction with the coactivator, the DBD and AD are brought into proximity, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).

  • Assay Measurement: Measure the activity of the reporter gene product (e.g., by a colorimetric assay for β-galactosidase activity).

  • Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of this compound derivatives.

EstrogenReceptorSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_HF This compound ER Estrogen Receptor (ER) 2_HF->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_HF ER-2-HF Complex ER->ER_HF Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_HF->ERE Binds to DNA GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalEffects Biological Effects (e.g., Cell Proliferation) GeneTranscription->BiologicalEffects

Caption: Estrogen Receptor Signaling Pathway for this compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Fluorene Fluorene Core Activity Biological Activity Fluorene->Activity Substituent Substituent at C2 Substituent->Activity Position Substituent Position Position->Activity

Caption: Logical Relationship in Structure-Activity Relationship Studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a valuable and underexplored area of medicinal chemistry. The estrogenic activity of the parent compound warrants further investigation to understand its potential endocrine-disrupting effects and to explore its utility in hormone-related therapies. The promising anticancer and enzyme inhibitory activities observed in related fluorene and fluorenone derivatives provide a strong rationale for the synthesis and screening of a broader library of this compound analogs.

Future research should focus on:

  • Systematic Synthesis: The preparation of a diverse library of this compound derivatives with various substituents at different positions of the fluorene core.

  • Quantitative Biological Evaluation: Comprehensive screening of these derivatives for their anticancer, estrogenic/antiestrogenic, and enzyme inhibitory activities to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological effects.

  • In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety.

This technical guide serves as a starting point to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide to 2-Hydroxyfluorene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon fluorene (B118485), has garnered significant interest within the scientific community. Initially identified as a metabolite of fluorene, its unique chemical structure and biological activities have paved the way for its investigation in diverse fields, including toxicology, pharmacology, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, with a focus on detailed experimental protocols and the elucidation of its interaction with key signaling pathways.

Discovery and History

The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. The exploration of fluorene's chemistry and its derivatives subsequently unfolded over the following decades. While a definitive first synthesis of this compound is not prominently documented in a singular seminal publication, its preparation falls within the classic reactions of aromatic compounds developed in the late 19th and early 20th centuries.

The most probable historical route to the first synthesis of this compound would have been through the diazotization of 2-aminofluorene, a reaction analogous to the Sandmeyer reaction discovered in 1884. The development of the Ullmann condensation in 1901 further expanded the toolkit for synthesizing substituted bi- and polycyclic aromatic compounds, providing another potential, albeit less direct, avenue for the creation of such derivatives. The systematic characterization and study of this compound likely emerged from broader investigations into the metabolism and toxicity of polycyclic aromatic hydrocarbons in the mid-20th century.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name 9H-Fluoren-2-ol[1]
CAS Number 2443-58-5[1]
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1]
Melting Point 167-169 °C
Appearance White to tan solid
Solubility Soluble in organic solvents like ethanol, methanol. Limited solubility in non-polar solvents.
pKa Not readily available
LogP Not readily available
Spectral Data

The structural elucidation and identification of this compound are confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 182, corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) group (around 3200-3600 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons and the methylene (B1212753) protons of the fluorene ring system, along with a signal for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the thirteen carbon atoms in the molecule, providing further confirmation of its structure.

Synthesis of this compound

A reliable and historically significant method for the synthesis of this compound is the diazotization of 2-aminofluorene, followed by hydrolysis of the resulting diazonium salt. This process is a variation of the Sandmeyer reaction.

Synthesis Workflow

The overall synthetic workflow involves two main stages: the preparation of the precursor, 2-aminofluorene, from 2-nitrofluorene, and its subsequent conversion to this compound.

G cluster_0 Stage 1: Preparation of 2-Aminofluorene cluster_1 Stage 2: Synthesis of this compound 2-Nitrofluorene 2-Nitrofluorene Reduction Reduction 2-Nitrofluorene->Reduction 2-Aminofluorene 2-Aminofluorene Reduction->2-Aminofluorene 2-Aminofluorene_2 2-Aminofluorene Diazotization Diazotization 2-Aminofluorene_2->Diazotization Fluorene-2-diazonium salt Fluorene-2-diazonium salt Diazotization->Fluorene-2-diazonium salt Hydrolysis Hydrolysis Fluorene-2-diazonium salt->Hydrolysis This compound This compound Hydrolysis->this compound G cluster_0 Diazotization of 2-Aminofluorene cluster_1 Hydrolysis and Isolation node_A 2-Aminofluorene in Acid node_B Add NaNO₂ solution (0-5°C) node_A->node_B node_C Stir to form Diazonium Salt node_B->node_C node_D Warm Diazonium Salt Solution node_E Nitrogen Gas Evolution node_D->node_E node_F Cool and Precipitate node_D->node_F node_G Filter and Recrystallize node_F->node_G node_H Pure this compound node_G->node_H G This compound This compound Binding Binding This compound->Binding hERα hERα hERα->Binding Conformational Change Conformational Change Binding->Conformational Change Dimerization Dimerization Conformational Change->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Binding ERE Binding Nuclear Translocation->ERE Binding Gene Transcription Gene Transcription ERE Binding->Gene Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_Hsp90_complex AhR-Hsp90 Complex This compound->AhR_Hsp90_complex Ligand Binding AhR AhR AhR->AhR_Hsp90_complex Hsp90 Hsp90 Hsp90->AhR_Hsp90_complex AhR_ARNT_complex AhR-ARNT Complex AhR_Hsp90_complex->AhR_ARNT_complex Nuclear Translocation and Dimerization ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE AhR_ARNT_complex->XRE Binding Gene_Transcription Transcription of Metabolizing Enzymes XRE->Gene_Transcription

References

Methodological & Application

Synthesis of 2-Hydroxyfluorene from Fluorene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed protocol for the synthesis of 2-hydroxyfluorene, a valuable intermediate in the development of pharmaceuticals and functional materials, starting from the readily available hydrocarbon fluorene (B118485). This document outlines a robust two-step synthetic pathway involving the sulfonation of fluorene followed by an alkali fusion. The presented methodologies are designed for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, offering a clear and reproducible guide for the preparation of this key compound.

Introduction

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its rigid fluorenyl backbone combined with the reactive hydroxyl group makes it an attractive scaffold for the development of novel therapeutic agents, high-performance polymers, and materials for organic electronics. The synthetic route detailed herein provides a reliable method for obtaining this compound from fluorene, a common coal tar derivative.

Overall Reaction Scheme

The synthesis of this compound from fluorene is achieved in two primary steps:

  • Electrophilic Aromatic Sulfonation: Fluorene is treated with a sulfonating agent to introduce a sulfonic acid group at the 2-position of the aromatic ring, yielding fluorene-2-sulfonic acid.

  • Alkali Fusion: The resulting fluorene-2-sulfonic acid is fused with a strong base at high temperatures, replacing the sulfonic acid group with a hydroxyl group to form this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Spectroscopic Data
FluoreneC₁₃H₁₀166.22116-117White crystalline solid-
Fluorene-2-sulfonic acidC₁₃H₁₀O₃S246.28--Data not readily available
This compoundC₁₃H₁₀O182.22167-169[1]White to off-white solid¹H NMR (CDCl₃, 300 MHz): δ 7.69 (d, J=7.6 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.3 Hz, 1H), 7.34 (dd, J=7.6, 7.5 Hz, 1H), 7.24 (ddd, J=7.5, 7.3, 1.1 Hz, 1H), 7.03 (br, 1H), 6.87 (dd, J=8.0, 2.3 Hz, 1H), 3.85 (s, 2H).[2] IR (KBr, cm⁻¹): 3400-3200 (br, O-H), other characteristic peaks.

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
1SulfonationFuming Sulfuric Acid or Chlorosulfonic AcidNone or inert solvent20-1001-4 hours70-85
2Alkali FusionSodium Hydroxide (B78521)None (molten)320-3402 hours60-75

Experimental Protocols

Step 1: Synthesis of Fluorene-2-sulfonic acid

This protocol describes the sulfonation of fluorene to yield fluorene-2-sulfonic acid. The regioselectivity of the sulfonation is directed to the 2-position under thermodynamic control.

Materials:

  • Fluorene

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% SO₃)

  • Sodium Chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add fluorene to a calculated amount of concentrated or fuming sulfuric acid. A typical molar ratio of fluorene to sulfonating agent is 1:2 to 1:3.

  • Stir the mixture at a controlled temperature, typically between 50-80°C.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with water, and neutralizing it before spotting.

  • Once the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The fluorene-2-sulfonic acid will precipitate out of the aqueous solution. To facilitate complete precipitation, the solution can be saturated with sodium chloride ("salting out").

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove excess acid.

  • The crude fluorene-2-sulfonic acid can be used directly in the next step or purified by recrystallization from water.

Step 2: Synthesis of this compound via Alkali Fusion

This protocol details the conversion of fluorene-2-sulfonic acid to this compound through a high-temperature reaction with molten sodium hydroxide.

Materials:

  • Fluorene-2-sulfonic acid (or its sodium salt)

  • Sodium Hydroxide (pellets or flakes)

  • High-temperature reaction vessel (e.g., a nickel or iron crucible)

  • Furnace or high-temperature heating apparatus

  • Stirring apparatus suitable for viscous melts

  • Water

  • Hydrochloric Acid (concentrated)

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Place a significant excess of sodium hydroxide (typically 4-6 molar equivalents relative to the sulfonic acid) into the high-temperature reaction vessel.

  • Heat the sodium hydroxide until it melts (m.p. 318°C).

  • Gradually add the fluorene-2-sulfonic acid (or its sodium salt) to the molten sodium hydroxide with vigorous stirring. The addition should be done in portions to control the reaction rate.

  • After the addition is complete, heat the reaction mixture to 320-340°C and maintain this temperature for approximately 2 hours with continuous stirring.[3]

  • After the fusion is complete, carefully cool the reaction vessel to a safe temperature.

  • Dissolve the solid melt in a large volume of water.

  • Acidify the aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). This will precipitate the crude this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship between the steps.

Synthesis_Workflow Fluorene Fluorene Sulfonation Sulfonation (H₂SO₄/SO₃) Fluorene->Sulfonation Fluorene_Sulfonic_Acid Fluorene-2-sulfonic acid Sulfonation->Fluorene_Sulfonic_Acid Alkali_Fusion Alkali Fusion (NaOH, Δ) Fluorene_Sulfonic_Acid->Alkali_Fusion Hydroxyfluorene This compound Alkali_Fusion->Hydroxyfluorene

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Fluorene Fluorene (C₁₃H₁₀) Fluorene_Sulfonic_Acid Fluorene-2-sulfonic acid (C₁₃H₁₀O₃S) Fluorene->Fluorene_Sulfonic_Acid Sulfonation Hydroxyfluorene This compound (C₁₃H₁₀O) Fluorene_Sulfonic_Acid->Hydroxyfluorene Alkali Fusion

Caption: Key stages of the synthesis.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene (B118485) and its derivatives are a significant class of polycyclic aromatic hydrocarbons that serve as crucial building blocks in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties make them privileged scaffolds in the design of novel therapeutic agents, with applications as anticancer, antimicrobial, and neuroprotective agents.[1][2][3] The Friedel-Crafts acylation is a fundamental and powerful method for the functionalization of the fluorene core, leading to the synthesis of various fluorenone and acetylfluorene (B8371469) derivatives. These acylated products are versatile intermediates for the further elaboration of complex molecules in drug discovery programs.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorene, offering insights into reaction conditions, selectivity, and quantitative data to guide researchers in their synthetic endeavors.

Key Concepts of Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. In the context of fluorene, the reaction is typically carried out using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorene ring.

The regioselectivity of the acylation is influenced by several factors, including the solvent, temperature, reaction time, and the nature of the Lewis acid catalyst. Mono- and di-acylated products can be obtained, with the 2- and 2,7-positions being the most common sites of substitution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Friedel-Crafts acetylation of 9H-fluorene, highlighting the influence of reaction parameters on product distribution and yield.

Table 1: Influence of Solvent on Monoacetylation of 9H-Fluorene

SolventTemperature (°C)Time (h)Total Yield (%)2-Acetyl-9H-fluorene (%)4-Acetyl-9H-fluorene (%)2,7-Diacetyl-9H-fluorene (%)
Dichloroethane2539889110
Nitromethane2539585150
Carbon Disulfide2539284511

Data synthesized from studies investigating the effect of solvent polarity on the reaction.

Table 2: Conditions for Selective Diacetylation of 9H-Fluorene

SolventReagentsTemperatureTimeProductYield (%)
DichloroethaneExcess Acetyl Chloride, AlCl₃Reflux-2,7-Diacetyl-9H-fluorene>97
Carbon DisulfideExcess Acetyl Chloride, AlCl₃Reflux-2,7-Diacetyl-9H-fluorene>97

High yields of the diacetylated product can be achieved under forcing conditions.

Experimental Protocols

Protocol 1: General Procedure for Monoacetylation of 9H-Fluorene

This protocol describes a general method for the monoacetylation of 9H-fluorene, yielding a mixture of 2-acetyl- and 4-acetyl-9H-fluorene.

Materials:

  • 9H-Fluorene

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloroethane, Nitromethane, or Carbon Disulfide)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 9H-fluorene in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath to 0°C.

  • Carefully add aluminum chloride (AlCl₃) to the stirred solution.

  • Slowly add acetyl chloride (AcCl) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the reaction at the specified temperature (e.g., 25°C) for the desired time (e.g., 3 hours).

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the isomers.

Protocol 2: Synthesis of 2,7-Diacetyl-9H-fluorene

This protocol outlines the synthesis of 2,7-diacetyl-9H-fluorene in high yield.

Materials:

  • 9H-Fluorene

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloroethane or Carbon Disulfide

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 9H-fluorene and the anhydrous solvent.

  • Add an excess of aluminum chloride (AlCl₃) to the mixture.

  • Add an excess of acetyl chloride (AcCl).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for a sufficient time to ensure complete diacetylation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into a mixture of ice and 2M HCl.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water and a small amount of cold ethanol.

  • Dry the purified 2,7-diacetyl-9H-fluorene. The yield is typically greater than 97%.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the Friedel-Crafts acylation of fluorene and a related intramolecular cyclization for the synthesis of fluorene derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 9H-Fluorene in Anhydrous Solvent cool Cool to 0°C (Ice Bath) start->cool add_lewis Add AlCl₃ cool->add_lewis add_acyl Add Acetyl Chloride add_lewis->add_acyl react Stir at Controlled Temperature add_acyl->react quench Quench with Ice and HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with HCl, NaHCO₃, and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Isolated Acylfluorene Derivatives purify->end

Caption: Experimental workflow for Friedel-Crafts monoacetylation of 9H-fluorene.

G cluster_reaction Reaction cluster_reflux Reflux cluster_isolation Isolation start Dissolve Biaryl Hydroxy-1,2,3-triazole in Dichloromethane cool Cool in Ice Bath start->cool add_catalyst Add Boron Trifluoride Diethyl Etherate cool->add_catalyst reflux Heat to Reflux for 2 hours add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down evaporate Evaporate Solvent under Reduced Pressure cool_down->evaporate end Obtain 9H-Fluorene-1,2,3-triazole Product evaporate->end

Caption: Workflow for intramolecular Friedel-Crafts alkylation to synthesize fluorene-triazole hybrids.

Applications in Drug Development

Fluorenone derivatives, readily synthesized via Friedel-Crafts acylation, are pivotal in the development of new pharmaceuticals. The carbonyl group introduced during acylation serves as a handle for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.

  • Anticancer Agents: Many fluorenone derivatives exhibit potent cytotoxic activity against various cancer cell lines. The planar fluorene scaffold can intercalate with DNA, and derivatives have been developed as inhibitors of various cellular targets.

  • Antimicrobial and Antiviral Activity: The fluorene core is present in compounds showing promising activity against bacteria, fungi, and viruses.

  • Neuroprotective Agents: Certain fluorene derivatives have been investigated for their potential in treating neurodegenerative diseases.

Conclusion

The Friedel-Crafts acylation of fluorene is a robust and versatile reaction for the synthesis of valuable acylated derivatives. By carefully controlling reaction parameters such as solvent, temperature, and catalyst, researchers can selectively synthesize mono- or di-acylated products in high yields. These products are key intermediates in the synthesis of complex molecules with significant potential in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful application of this important transformation.

References

Purification of Synthetic 2-Hydroxyfluorene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic compounds is a critical step to ensure the validity of experimental results and the quality of potential drug candidates. This document provides detailed application notes and protocols for the purification of synthetic 2-Hydroxyfluorene, a key intermediate in various chemical syntheses.

This guide outlines two primary methods for the purification of crude this compound: recrystallization and column chromatography. Additionally, it provides protocols for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C₁₃H₁₀O, CAS No: 2443-58-5) is a derivative of fluorene, a polycyclic aromatic hydrocarbon.[1][2] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[3][4] Effective purification is therefore essential to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Purification Strategies: A Comparative Overview

A logical workflow for the purification of synthetic this compound begins with an initial purification step, typically recrystallization for larger quantities, followed by a more rigorous chromatographic method if higher purity is required. The purity of the final product is then verified using analytical techniques.

Purification_Workflow Crude Crude Synthetic This compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom Direct Purification PurityAnalysis Purity Analysis (HPLC, GC-MS) Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct Verification Column_Chromatography cluster_0 Column Setup cluster_1 Elution and Collection cluster_2 Analysis and Isolation Pack Pack column with silica (B1680970) gel in hexane Load Load crude sample adsorbed on silica gel Pack->Load Elute Elute with a hexane/ ethyl acetate (B1210297) gradient Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate PureProduct PureProduct Evaporate->PureProduct Purified this compound

References

Application Note: Quantification of 2-Hydroxyfluorene using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene is a primary metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH). Monitoring this compound is crucial in various fields, including environmental science, toxicology, and drug metabolism studies, as it can serve as a biomarker for exposure to PAHs. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantification of this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using HPLC-FLD, including sample preparation, chromatographic conditions, and instrument parameters.

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-FLD method for the analysis of this compound based on a validated method for human urine samples.[1][2][3]

ParameterValueReference
AnalyteThis compound[1][2]
Internal StandardThis compound-d9
MatrixHuman Urine
Limit of Detection (LOD)0.03 nmol/L
Calibration Range0.2 - 50 nmol/L

Experimental Protocols

This section details the methodologies for sample preparation and HPLC-FLD analysis of this compound.

Materials and Reagents
  • This compound standard

  • This compound-d9 (internal standard)

  • β-glucuronidase/aryl sulfatase

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)

Sample Preparation (Human Urine)
  • Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase/aryl sulfatase to hydrolyze the glucuronide and sulfate (B86663) conjugates of this compound. Incubate the mixture for a specified period (e.g., 2 hours) to ensure complete hydrolysis.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the this compound and the internal standard with methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, such as the HPLC mobile phase, for injection.

HPLC-FLD Analysis

A column-switching HPLC system can be employed for enhanced cleanup and separation of the analyte.

  • Cleanup Column: ODS pre-column

  • Analytical Column: Alkylamide-type reversed-phase column

  • Mobile Phase: A suitable gradient of acetonitrile and water is typically used for the separation of PAHs and their metabolites. The exact gradient program should be optimized based on the specific column and instrument used.

  • Flow Rate: A typical flow rate for a standard analytical HPLC column is 1.0 mL/min.

  • Injection Volume: The injection volume will depend on the concentration of the analyte and the sensitivity of the detector.

  • Fluorescence Detection:

    • Excitation Wavelength: While the exact optimal excitation wavelength for this compound was not explicitly found in the literature reviewed, a general starting point for hydroxylated PAHs is in the range of 240-280 nm. For the parent compound, fluorene, an excitation wavelength of 261 nm has been reported.

    • Emission Wavelength: Similarly, the optimal emission wavelength should be determined experimentally. For fluorene, the emission wavelength is 302 nm. It is expected that the emission wavelength for this compound will be at a longer wavelength.

    • Wavelength Optimization: To determine the optimal excitation and emission wavelengths, a fluorescence spectrophotometer can be used to obtain the excitation and emission spectra of a standard solution of this compound. Alternatively, the scanning function of the HPLC fluorescence detector can be utilized by injecting a standard and performing an excitation scan at a fixed emission wavelength, followed by an emission scan at the determined optimal excitation wavelength.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-FLD Analysis sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/aryl sulfatase) sample->hydrolysis spe Solid Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation injection Injection into HPLC evaporation->injection separation Chromatographic Separation (Column-Switching) injection->separation detection Fluorescence Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

References

Application Note: Quantitative Analysis of 2-Hydroxyfluorene in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Hydroxyfluorene, a key biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine. The protocol employs enzymatic hydrolysis to deconjugate the analyte, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The analyte is then derivatized by silylation to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and occupational exposure studies. All quantitative data is summarized in structured tables, and detailed experimental protocols and diagrams are provided to ensure reproducibility.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of chemicals that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. This compound is a primary metabolite of fluorene (B118485), a common PAH, and its quantification in urine is a reliable method for assessing human exposure to PAHs.[1][2] In urine, this compound is predominantly present as glucuronide and sulfate (B86663) conjugates, which are water-soluble and facilitate excretion.[3] For accurate quantification of total this compound, an enzymatic hydrolysis step is necessary to liberate the free analyte prior to extraction and analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the detection of this compound, particularly when operated in Selected Ion Monitoring (SIM) mode. A derivatization step, typically silylation, is required to make the polar hydroxylated metabolite amenable to GC analysis.[4]

Experimental Protocols

Part 1: Sample Preparation

1.1. Reagents and Materials:

  • This compound analytical standard

  • This compound-d9 (internal standard)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas, high purity

1.2. Enzymatic Hydrolysis:

  • Thaw frozen urine samples at room temperature.

  • To a 2 mL urine sample, add a known amount of this compound-d9 internal standard.

  • Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0).

  • Add 25 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex the mixture gently and incubate at 37°C for at least 2 hours (overnight incubation is also acceptable) in a shaking water bath to ensure complete hydrolysis of the glucuronide and sulfate conjugates.[3]

1.3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the this compound and internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

1.4. Derivatization (Silylation):

  • To the dried residue, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 65°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Part 2: GC-MS Analysis

2.1. Instrumental Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973N or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector: Splitless mode, 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 210°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line: 290°C

  • MS Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM)

2.2. Selected Ion Monitoring (SIM) Parameters: The trimethylsilyl (TMS) derivative of this compound has a molecular weight of 254 g/mol . Based on the fragmentation pattern of the underivatized molecule and general fragmentation of TMS-ethers, the following ions are proposed for SIM analysis:

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMSTo be determined254 (M+)239 ([M-15]+)181 ([M-73]+)
This compound-d9-TMSTo be determined263 (M+)248 ([M-15]+)190 ([M-73]+)

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%

Note: These are typical performance characteristics for GC-MS methods for hydroxylated PAHs and should be established by the individual laboratory.

Table 2: Urinary Concentrations of this compound in Different Populations
PopulationNMean Concentration (µg/g creatinine)Median Concentration (µg/g creatinine)Range (µg/g creatinine)Reference
Coke Oven Workers55-69.7 µg/L-
Smokers831.87 µ g/24h --
Non-smokers250.75 µ g/24h --

Visualizations

G cluster_metabolism Metabolic Pathway of Fluorene Fluorene Fluorene (from PAH exposure) Metabolism Phase I Metabolism (Cytochrome P450) Fluorene->Metabolism Hydroxyfluorene This compound Metabolism->Hydroxyfluorene Conjugation Phase II Metabolism (UDP-glucuronosyltransferase, Sulfotransferase) Hydroxyfluorene->Conjugation Conjugates This compound Glucuronide/Sulfate Conjugation->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of fluorene to this compound and its excretion.

G Urine Urine Sample Collection Spike Spike with Internal Standard (this compound-d9) Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup and Concentration) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Data Analysis and Quantification GCMS->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound in urine.

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The enzymatic hydrolysis step is critical for the accurate measurement of total this compound, as it exists primarily in conjugated forms. Solid-phase extraction is an effective technique for sample cleanup and concentration, removing potential interferences from the complex urine matrix. Derivatization with BSTFA is essential to improve the chromatographic properties of the polar this compound, allowing for sharp peaks and good separation. The use of a deuterated internal standard is highly recommended to correct for any analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the method. The operation of the mass spectrometer in SIM mode enhances the selectivity and sensitivity of the analysis, enabling the detection of low concentrations of this compound typically found in urine samples. The quantitative data presented in this note, particularly the elevated levels in coke oven workers, underscores the utility of this compound as a biomarker for occupational exposure to PAHs.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound in human urine. The method is suitable for biomonitoring studies aimed at assessing human exposure to PAHs from environmental and occupational sources. The detailed experimental procedures, data tables, and diagrams are intended to facilitate the implementation of this method in analytical laboratories.

References

Application Note: Quantification of 2-Hydroxyfluorene in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyfluorene (2-OHF) is a primary metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of environmental contaminants formed from the incomplete combustion of organic materials. Monitoring human exposure to PAHs is crucial for public health assessment, and the quantification of their metabolites in biological matrices like urine serves as a reliable biomarker of exposure. In biological systems, 2-OHF is typically present as glucuronide or sulfate (B86663) conjugates, which increases its water solubility to facilitate excretion. For accurate measurement of total 2-OHF, an enzymatic hydrolysis step is required to liberate the parent analyte prior to extraction and analysis.

This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human urine. The method incorporates enzymatic hydrolysis, solid-phase extraction (SPE) for sample cleanup and concentration, and selective detection by MS/MS.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of environmental health, toxicology, clinical chemistry, and drug development who are involved in biomonitoring and the analysis of xenobiotic metabolites.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), this compound-d9 (internal standard, IS)

  • Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL β-glucuronidase activity)

  • Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Sodium acetate (B1210297), Acetic acid, Formic acid (LC-MS grade)

  • SPE Cartridges: C18 or polymeric reverse-phase cartridges (e.g., Oasis HLB)

  • Labware: Glass centrifuge tubes, autosampler vials, volumetric flasks, pipettes

Solutions Preparation
  • Sodium Acetate Buffer (0.5 M, pH 5.0): Dissolve sodium acetate in deionized water and adjust the pH to 5.0 using glacial acetic acid.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d9 in methanol.

  • Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and a working internal standard solution.

Sample Preparation

The sample preparation workflow involves enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction to clean up and concentrate the analyte.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Sample 1. Urine Sample (1-2 mL) Spike_IS 2. Spike with 2-OHF-d9 (IS) Sample->Spike_IS Add_Buffer 3. Add Acetate Buffer (pH 5.0) Spike_IS->Add_Buffer Add_Enzyme 4. Add β-glucuronidase/ arylsulfatase Add_Buffer->Add_Enzyme Incubate 5. Incubate (37°C, 2-16h) Add_Enzyme->Incubate Load 7. Load Hydrolyzed Sample Incubate->Load Condition 6. Condition SPE Cartridge (Methanol, Water) Condition->Load Wash 8. Wash Cartridge (e.g., Water/Methanol) Load->Wash Elute 9. Elute Analyte (Methanol or Acetonitrile) Wash->Elute Evaporate 10. Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for this compound analysis.

Protocol Steps:

  • Sample Aliquoting: Transfer a 1-2 mL aliquot of a urine sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of this compound-d9 internal standard solution.

  • Enzymatic Hydrolysis:

    • Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0) to the urine sample.

    • Add 20-30 µL of β-glucuronidase/arylsulfatase enzyme solution.

    • Gently vortex the mixture.

    • Incubate the sample at 37°C for 2 to 16 hours (overnight incubation is common for ensuring complete hydrolysis)[1][2].

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water[1].

    • Load: Load the entire hydrolyzed urine sample onto the conditioned cartridge.

    • Wash: Wash the cartridge with 5 mL of deionized water or a weak organic mixture (e.g., 10% methanol in water) to remove polar interferences.

    • Dry: Dry the cartridge under vacuum for 5-10 minutes.

    • Elute: Elute the this compound and the internal standard with 5 mL of methanol or acetonitrile. Methanol has been shown to improve recovery for some hydroxylated PAHs[1][3].

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40 °C
Gradient Time (min)

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte
Source Temp. 150 °C
Desolvation Temp. 500 - 600 °C
Gas Flows Cone Gas: ~150 L/h; Desolvation Gas: ~1000 L/h

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument being used.

Method Validation and Performance

Analytical method validation ensures that the procedure is fit for its intended purpose. Key validation parameters are summarized below.

G cluster_params Key Validation Parameters Validation Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity Recovery Recovery (%) Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods quantifying hydroxylated PAHs, including this compound, in urine.

ParameterTypical Performance RangeReference(s)
Limit of Detection (LOD) 0.002 - 7.6 pg/mL
Limit of Quantification (LOQ) 0.01 - 20 pg/mL
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Bias) 85 - 115%
Extraction Recovery (%) 69 - >90%

Note: Performance characteristics can vary based on the specific instrumentation, sample matrix, and laboratory procedures.

Discussion

This LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in human urine. The enzymatic hydrolysis step is critical for accurately measuring total exposure, as it cleaves the glucuronide and sulfate conjugates that constitute the major excretory forms of the metabolite. Solid-phase extraction is an effective technique for removing salts and other urinary matrix components that can cause ion suppression in the ESI source, thereby improving method robustness and sensitivity. The use of a stable isotope-labeled internal standard (this compound-d9) is essential to correct for any variability during sample preparation and instrumental analysis, ensuring high accuracy and precision. The negative ion ESI mode is generally preferred for phenolic compounds like 2-OHF as it provides efficient deprotonation and stable precursor ions.

Conclusion

The described LC-MS/MS method, incorporating enzymatic hydrolysis and solid-phase extraction, is a reliable and robust approach for the quantitative analysis of this compound in human urine. This method is suitable for large-scale biomonitoring studies aimed at assessing human exposure to PAHs and investigating their potential health effects. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.

References

2-Hydroxyfluorene: A Key Biomarker for Assessing Exposure to Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent environmental pollutants generated from the incomplete combustion of organic materials.[1] Human exposure to PAHs, which can occur through inhalation, ingestion, and dermal contact, is a significant public health concern due to their carcinogenic and mutagenic properties. Accurate assessment of PAH exposure is crucial for understanding associated health risks. Biomonitoring, through the measurement of PAH metabolites in biological samples, offers a reliable approach to quantify internal exposure. 2-Hydroxyfluorene, a metabolite of the PAH fluorene (B118485), has emerged as a sensitive and specific biomarker for assessing recent PAH exposure.[2][3] This document provides detailed application notes and protocols for the quantification of this compound in human urine for researchers, scientists, and drug development professionals.

Metabolic Pathway of Fluorene

Upon entering the body, fluorene undergoes metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, including this compound.[3][4] This hydroxylation is a critical step in the detoxification process. Subsequently, this compound is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in the urine. The quantification of these conjugated metabolites following enzymatic deconjugation provides an integrated measure of fluorene uptake from all exposure routes.

Fluorene Fluorene CYP_Enzymes Cytochrome P450 Enzymes Fluorene->CYP_Enzymes Two_Hydroxyfluorene This compound CYP_Enzymes->Two_Hydroxyfluorene Hydroxylation Conjugation_Enzymes UGTs, SULTs Two_Hydroxyfluorene->Conjugation_Enzymes Conjugated_Metabolites This compound Glucuronide/Sulfate Conjugation_Enzymes->Conjugated_Metabolites Conjugation Urinary_Excretion Urinary Excretion Conjugated_Metabolites->Urinary_Excretion cluster_0 Sample Preparation cluster_1 Analysis Urine_Sample Urine Sample (with Internal Standard) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization Elution & Evaporation Chromatographic_Separation Chromatographic Separation (HPLC or GC) SPE->Chromatographic_Separation for HPLC-FLD Derivatization->Chromatographic_Separation Detection Detection (Fluorescence or MS) Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification

References

Application of 2-Hydroxyfluorene in Environmental Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene is a hydroxylated metabolite of fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of persistent organic pollutants that are introduced into the environment primarily through the incomplete combustion of organic materials such as coal, oil, and gasoline. Due to their carcinogenic and mutagenic properties, the monitoring of PAHs and their metabolites in various environmental and biological matrices is of significant importance for assessing environmental contamination and human exposure. This compound has emerged as a valuable biomarker for monitoring exposure to fluorene and, by extension, to PAH mixtures. This document provides detailed application notes and experimental protocols for the use of this compound in environmental monitoring.

Application Notes

Biomarker of PAH Exposure

This compound is a sensitive and specific biomarker for assessing human exposure to PAHs.[1][2] Its presence and concentration in biological samples, particularly urine, correlate with exposure to fluorene-containing mixtures, such as those found in wood smoke, industrial emissions, and tobacco smoke.[1][2] Monitoring urinary this compound levels can provide a reliable measure of recent PAH exposure.

Environmental Contamination Assessment

The detection of this compound in environmental matrices such as water and soil can indicate the presence and extent of contamination by fluorene and other PAHs. As a degradation product of fluorene, its presence can also provide insights into the natural attenuation processes occurring at contaminated sites. While specific data for this compound is limited, concentrations of its parent compound, fluorene, in industrial soils have been reported to be as high as 11,740.06 ± 620.1 mg/kg.[3] In surface and coastal waters, concentrations of individual PAHs are generally below 50 ng/L, but can reach the 10 µg/L range in heavily contaminated areas.

Toxicological Research

The study of this compound is crucial in toxicological research to understand the metabolic activation and potential health effects of fluorene. The biotransformation of fluorene to its hydroxylated metabolites is a key step in its detoxification or, in some cases, activation to more toxic compounds.

Data Presentation

Table 1: Analytical Parameters for this compound Detection in Human Urine by HPLC-Fluorescence

ParameterValueReference
Detection Limit0.03 nmol/L (S/N = 3)
Calibration Range0.2 to 50 nmol/L
Sample Volume1-2 mL of urine
Hydrolysis Time2 hours with β-glucuronidase/aryl sulfatase

Table 2: Reported Concentrations of Fluorene (Parent Compound) in Environmental Matrices

MatrixLocation/SourceConcentration RangeReference
Industrial SoilCoking plant site11,740.06 ± 620.1 mg/kg
Industrial SoilE-waste dismantling plant3.00 ± 0.68 mg/kg
Surface & Coastal WaterGeneral≤50 ng/L (individual PAHs)
Contaminated GroundwaterHeavily contaminated sites>10 µg/L (individual PAHs)

Note: Data for this compound in soil and water is scarce. The concentrations of the parent compound, fluorene, are provided as an indicator of potential environmental levels.

Experimental Protocols

Protocol 1: Determination of this compound in Human Urine by HPLC with Fluorescence Detection

This protocol is adapted from established methods for the analysis of hydroxylated PAHs in urine.

1. Materials and Reagents:

  • This compound standard

  • Deuterated this compound (2-OHF-d9) internal standard

  • β-glucuronidase/aryl sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Nitrogen gas, high purity

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • To a 2 mL urine sample, add 20 µL of the internal standard solution (2-OHF-d9).

  • Add 1 mL of sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/aryl sulfatase solution.

  • Incubate the mixture at 37°C for 2 hours to hydrolyze the glucuronide and sulfate (B86663) conjugates.

  • Allow the sample to cool to room temperature.

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

4. HPLC-Fluorescence Analysis:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: Alkylamide-type or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Set the excitation and emission wavelengths for this compound (optimal wavelengths should be determined empirically, but are typically in the range of Ex: 260 nm, Em: 330 nm).

Protocol 2: General Protocol for the Determination of this compound in Water Samples

This protocol is a general guideline and should be optimized based on the specific water matrix and expected concentration levels.

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., deuterated PAH)

  • Dichloromethane (B109758) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Nitrogen gas, high purity

  • Sodium sulfate (anhydrous)

2. Sample Preparation and Extraction:

  • Collect a 1 L water sample in a clean glass bottle.

  • If the sample contains suspended solids, it may be filtered through a glass fiber filter. The filter and filtrate can be analyzed separately if desired.

  • Spike the water sample with a known amount of internal standard.

  • Option A: Liquid-Liquid Extraction (LLE)

    • Transfer the water sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.

    • Allow the layers to separate and drain the dichloromethane layer into a flask.

    • Repeat the extraction twice more with 60 mL portions of dichloromethane.

    • Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Proceed to solvent exchange and final volume adjustment.

  • Option B: Solid-Phase Extraction (SPE)

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.

    • After the entire sample has passed, dry the cartridge under vacuum or with a gentle stream of nitrogen.

    • Elute the analytes with a suitable solvent, such as acetonitrile or dichloromethane.

    • Concentrate the eluate to a small volume.

3. HPLC-Fluorescence Analysis:

  • Follow the HPLC-Fluorescence Analysis parameters as described in Protocol 1, adjusting the injection volume and gradient as necessary for the expected concentration range.

Protocol 3: General Protocol for the Determination of this compound in Soil Samples

This protocol is a general guideline and should be optimized based on the soil type and contamination level.

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., deuterated PAH)

  • Dichloromethane (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

2. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10-20 g of the homogenized soil into an extraction thimble.

  • Spike the sample with a known amount of internal standard.

  • Option A: Soxhlet Extraction

    • Place the thimble in a Soxhlet extractor.

    • Extract with a 1:1 mixture of acetone and hexane for 16-24 hours.

    • Concentrate the extract using a rotary evaporator.

  • Option B: Ultrasonic Extraction

    • Place the soil sample in a beaker and add a suitable extraction solvent (e.g., dichloromethane/acetone).

    • Extract in an ultrasonic bath for 15-30 minutes.

    • Decant the solvent and repeat the extraction two more times.

    • Combine the extracts and concentrate.

3. Extract Cleanup:

  • Prepare a silica gel chromatography column.

  • Load the concentrated extract onto the column.

  • Elute with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.

  • Elute the PAH fraction with a more polar solvent mixture (e.g., dichloromethane/hexane).

  • Concentrate the PAH fraction and exchange the solvent to one compatible with the HPLC mobile phase (e.g., acetonitrile).

4. HPLC-Fluorescence Analysis:

  • Follow the HPLC-Fluorescence Analysis parameters as described in Protocol 1, adjusting for the specific sample matrix and expected concentrations.

Visualizations

fluorene_metabolism Fluorene Fluorene CYP450 Cytochrome P450 (e.g., CYP1A1, CYP1A2) Fluorene->CYP450 Oxidation Fluorene-2,3-epoxide Fluorene-2,3-epoxide (intermediate) CYP450->Fluorene-2,3-epoxide EH Epoxide Hydrolase Fluorene-2,3-epoxide->EH Hydration This compound This compound Fluorene-2,3-epoxide->this compound Spontaneous Rearrangement Fluorene-2,3-diol Fluorene-2,3-diol EH->Fluorene-2,3-diol Conjugation Phase II Enzymes (UGTs, SULTs) This compound->Conjugation Excreted Conjugates Glucuronide and Sulfate Conjugates (in urine) Conjugation->Excreted Conjugates experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental or Biological Sample (Urine, Water, Soil) Extraction Extraction (LLE, SPE, Soxhlet, or Ultrasonic) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel Chromatography for Soil/Water) Extraction->Cleanup Concentration Concentration and Solvent Exchange Cleanup->Concentration HPLC HPLC Separation (Reversed-Phase Column) Concentration->HPLC Fluorescence Fluorescence Detection (Specific Ex/Em Wavelengths) HPLC->Fluorescence Quantification Quantification (Internal Standard Method) Fluorescence->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxyfluorene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxyfluorene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. Key routes include:

  • Diazotization of 2-Aminofluorene (B1664046): This classic method involves the conversion of 2-aminofluorene to a diazonium salt, which is subsequently hydrolyzed to yield this compound. Optimization of temperature and acid conditions is crucial for good yields.

  • Sulfonation of Fluorene (B118485): This route involves the sulfonation of fluorene to produce fluorene-2-sulfonic acid. This intermediate is then subjected to alkali fusion at high temperatures (e.g., 320-340°C) to yield the hydroxyl group[1][2].

  • Baeyer-Villiger Oxidation of Fluorenone: This method involves the oxidation of 2-fluorenone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone, which can then be hydrolyzed to this compound[3][4][5]. The regioselectivity of the oxygen insertion is a key consideration.

  • Multi-step Synthesis from ortho-Alkynylarylketones: A modern, metal-free approach uses an iodine-mediated cyclization of ortho-alkynylarylketones to generate an indenone intermediate. This intermediate then undergoes a base-mediated intramolecular reaction to form the this compound scaffold.

Q2: What are the most common impurities I might encounter in my synthesized this compound?

A2: Impurities can arise from various sources, including unreacted starting materials, side reactions, or product degradation. Common impurities include:

  • Unreacted Starting Materials: Depending on the route, this could be fluorene, 2-aminofluorene, or fluorenone.

  • Isomeric Hydroxyfluorenes: Synthesis methods lacking high regioselectivity can produce other isomers such as 1-, 3-, or 4-Hydroxyfluorene.

  • Oxidation Products: The final product is susceptible to oxidation, which can form fluorenone derivatives.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate (B1210297), dichloromethane (B109758), toluene) may be present in the final product.

Q3: How can I effectively purify the crude this compound?

A3: The primary method for purifying crude this compound is silica (B1680970) gel column chromatography. A solvent system with a gradient of hexane (B92381) and ethyl acetate is typically effective for separating the desired product from nonpolar impurities (like fluorene) and more polar byproducts. Recrystallization from a suitable solvent system can also be employed to achieve high purity.

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen. To minimize degradation:

  • Store under an inert atmosphere: Keep the compound in a tightly sealed container backfilled with nitrogen or argon.

  • Protect from light: Use amber-colored vials or store in the dark.

  • Store at low temperatures: Refrigeration is recommended for long-term storage.

  • Use antioxidants: When working with solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can prevent oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of starting material. Consider extending the reaction time or moderately increasing the temperature.
Sub-optimal reaction conditions.Re-evaluate the stoichiometry of reagents. Ensure the base or catalyst used is fresh and active. For multi-step syntheses, ensure each step proceeds to completion before continuing.
Product degradation.If the reaction mixture darkens significantly, oxidation may be occurring. Perform the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents.
Product Contaminated with Starting Material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor via TLC to find the optimal conditions.
Inefficient reagent or catalyst.Use a higher loading of the limiting reagent or catalyst. Ensure the catalyst is not poisoned or deactivated.
Formation of Multiple Isomers Poor regioselectivity of the reaction.For reactions like sulfonation, temperature control is critical to favor the formation of the 2-substituted isomer. For other routes, the regioselectivity is often determined by the starting material, so a different synthetic strategy may be needed if isomer formation is high.
Broad or Tailing Peaks in HPLC/GC Analysis Interaction with active sites on the column.Use a column specifically designed for analyzing phenolic compounds. Ensure the mobile phase pH is optimized to keep this compound in its neutral form.
Column overloading.Decrease the concentration of the sample or the injection volume.
Final Product is a Dark Oil or Tarry Solid Oxidation or polymerization of the product.This is a strong indicator of degradation. Purge the reaction vessel thoroughly with an inert gas before starting. Avoid excessive heat, especially during solvent removal. Purify the product quickly after the reaction is complete.

Experimental Protocols & Data

Method 1: Synthesis from ortho-Alkynylarylketones

This two-step procedure involves an iodine-mediated cyclization followed by a base-mediated intramolecular reaction. It is known for its broad substrate scope and good yields.

Step 1: Iodine-Mediated Cyclization to Indenone Intermediate

  • Dissolve the ortho-alkynylarylketone (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add molecular iodine (1.2 eq) to the solution.

  • Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the iodine color disappears.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is used in the next step without further purification.

Step 2: Synthesis of this compound Derivative

  • Dissolve the crude indenone intermediate from Step 1 in anhydrous methanol (B129727) (0.1 M).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate eluent) to afford the pure this compound derivative.

Table 1: Representative Yields for Synthesis from ortho-Alkynylarylketones (Data adapted from Laohapaisan et al., 2019)

Starting Material Substituent (R)Reaction Time (Step 1)Isolated Yield (%)
H3 h85%
4-Me3 h82%
4-OMe3 h80%
4-F2 h88%
4-Cl2 h86%
Method 2: One-Pot Synthesis from 2-Benzylidene-1-indanone (B110557)

This method proceeds via a Michael addition, Robinson annulation, and subsequent aromatization to yield the fluorene core.

Protocol:

  • A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate (B1235776) (2.5 mmol), and potassium tert-butoxide (t-BuOK, 0.5 mmol) in toluene (B28343) (5 mL) is heated at 80 °C for 24 hours.

  • After cooling, the reaction mixture is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • To the crude intermediate, add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (0.55 mmol).

  • Heat the resulting mixture at 100 °C under an oxygen atmosphere for another 24 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Table 2: Representative Yields for Synthesis from Substituted 2-Benzylidene-1-indanones (Data adapted from Chen et al., 2018)

Starting Material Substituent (Aryl Ring)Isolated Yield (%)
Phenyl51%
4-Fluorophenyl46%
4-Chlorophenyl55%
4-Bromophenyl56%
4-Methylphenyl (p-tolyl)51%
1-Naphthyl21%

Visualized Workflows and Logic Diagrams

experimental_workflow_1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Aromatization start ortho-Alkynylarylketone + I₂ in DCM reaction1 Stir at RT start->reaction1 2-3h quench Quench with Na₂S₂O₃ reaction1->quench extract1 Extract & Concentrate quench->extract1 intermediate Crude Indenone Intermediate extract1->intermediate start2 Dissolve Intermediate in MeOH intermediate->start2 reaction2 Add K₂CO₃, Stir Overnight start2->reaction2 workup2 Extract & Concentrate reaction2->workup2 purify Column Chromatography workup2->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis from ortho-alkynylarylketones.

experimental_workflow_2 start 2-Benzylidene-1-indanone + Ethyl Acetoacetate + t-BuOK in Toluene react1 Heat at 80°C for 24h start->react1 quench Quench with NH₄Cl & Extract react1->quench aromatize Add DDQ, Heat at 100°C (O₂) for 24h quench->aromatize purify Filter & Purify via Column Chromatography aromatize->purify product Pure Product purify->product

Caption: One-pot experimental workflow for synthesizing this compound derivatives.

troubleshooting_yield start Low Product Yield check_reaction Is the reaction complete? (Check via TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution_incomplete Solutions: • Extend reaction time • Increase temperature • Check reagent stoichiometry incomplete->solution_incomplete check_side_products Are there significant side products or isomers? complete->check_side_products side_products Significant Side Products check_side_products->side_products Yes no_side_products Few Side Products check_side_products->no_side_products No solution_side_products Solutions: • Optimize temperature • Change base/catalyst • Improve purification side_products->solution_side_products check_degradation Is there evidence of degradation (dark color)? no_side_products->check_degradation degradation Degradation Occurred check_degradation->degradation Yes end Yield optimized or issue is mechanical loss check_degradation->end No solution_degradation Solutions: • Use inert atmosphere (N₂/Ar) • Use degassed solvents • Avoid excessive heat degradation->solution_degradation

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Fluorene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorene (B118485) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Troubleshooting Guides

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of fluorene-based substrates.

Question: Why is my Suzuki coupling reaction with a fluorene compound resulting in a low yield or failing completely?

Answer:

Low yields in Suzuki couplings with fluorene derivatives can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:

  • Catalyst and Ligand System: The choice of the palladium catalyst and phosphine (B1218219) ligand is critical. For the often electron-rich and sterically hindered fluorene substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome. It is often necessary to screen several bases to find the optimal one for a specific substrate combination.

  • Solvent System: The solvent must be appropriate for dissolving the fluorene substrate, the boronic acid or ester, and the base to a sufficient extent. Often, a mixture of an organic solvent and water is used. The choice of solvent can also influence the stability of the catalyst and the rate of side reactions.

  • Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation (hydrolysis back to the arene). Ensure your boronic acid or ester is pure and dry. Using more stable boronate esters, such as pinacol (B44631) esters, can often mitigate this issue.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation through oxidation. It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.

Question: I am observing a significant amount of homocoupling of my fluorenylboronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction. To mitigate this:

  • Thoroughly Degas Solvents: Oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all solvents are rigorously degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Control Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading can sometimes favor homocoupling. Try reducing the catalyst loading incrementally.

  • Use Bulky Ligands: Sterically hindered phosphine ligands can disfavor the formation of the homocoupled product by sterically shielding the palladium center.

  • Control Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling pathway.

Question: My fluorene starting material is being debrominated/dehalogenated instead of coupling. What can I do to prevent this?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can compete with the desired coupling reaction. To minimize this:

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (forming the C-C bond) and competing side reactions. Screening different combinations can be beneficial.

  • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes favor side reactions. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.

  • Ensure Anhydrous Conditions (if necessary): While some Suzuki reactions benefit from the presence of water, in other cases, sources of hydride in the reaction mixture can lead to dehalogenation. Ensure solvents are anhydrous if the protocol requires it.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling of fluorene compounds?

A1: The reaction follows a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is Br or I) of the fluorene derivative. This is often the rate-limiting step. Subsequent steps involve transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of fluorene systems?

A2: For fluorene and its derivatives, palladium catalysts with electron-rich and bulky phosphine ligands have shown high efficacy. Catalyst systems based on ligands like SPhos, XPhos, and RuPhos are known to be efficient for coupling heteroaryl and sterically hindered halides. N-heterocyclic carbene (NHC) ligands can also be very effective.

Q3: How critical is the choice of base and solvent?

A3: The choice of base and solvent is highly critical and often substrate-dependent. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solvent system, often a mixture like toluene/water or dioxane/water, needs to facilitate the solubility of both the organic substrates and the inorganic base.

Q4: Can I use fluorenyl chlorides as coupling partners?

A4: Yes, but fluorenyl chlorides are generally more challenging substrates than the corresponding bromides or iodides due to the stronger C-Cl bond. Their successful coupling often requires more active catalyst systems, stronger bases, and higher reaction temperatures.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving fluorene derivatives.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,7-Dibromo-9,9-dioctylfluorene with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O9075
2Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O10092
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene/H₂O11095
4PdCl₂(dppf) (2)-K₂CO₃DMF/H₂O10088

Table 2: Effect of Base on the Suzuki Coupling of 2-Bromofluorene with 4-methylphenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O8582
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8589
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)Toluene/EtOH/H₂O8594
4Pd(PPh₃)₄ (3)-K₃PO₄ (2)Toluene/EtOH/H₂O8591

Table 3: Effect of Solvent on the Suzuki Coupling of 2,7-Dibromo-9,9-dihexylfluorene with Pyridine-3-boronic acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Toluene/H₂O10078
2Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Dioxane/H₂O10085
3Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄DMF/H₂O10065
4Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄THF/H₂O7081

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-9,9-dihexylfluorene

  • Materials:

    • 2-Bromo-9,9-dihexylfluorene (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-9,9-dihexylfluorene, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

    • Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2,7-Bis(thiophen-2-yl)-9,9-dioctylfluorene

  • Materials:

    • 2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv)

    • Thiophene-2-boronic acid (2.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • SPhos (6 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (4.0 equiv)

    • 1,4-Dioxane (B91453)

    • Water

  • Procedure:

    • In a Schlenk tube, combine 2,7-dibromo-9,9-dioctylfluorene, thiophene-2-boronic acid, and K₃PO₄.

    • Seal the tube, then evacuate and backfill with nitrogen three times.

    • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane under nitrogen.

    • Add the catalyst solution to the Schlenk tube containing the reactants, followed by degassed water.

    • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

    • After cooling, dilute the mixture with water and extract with toluene.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent in vacuo and purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality - Boronic Acid (Protodeboronation) - Catalyst/Ligand (Oxidation) - Solvent (Anhydrous/Degassed) - Base (Purity) start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere (O2 exclusion) - Temperature (Too low/high) - Reaction Time (Incomplete) start->check_conditions optimize_catalyst Optimize Catalyst System - Screen Ligands (e.g., SPhos, XPhos) - Vary Catalyst Loading check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base - Screen Bases (K2CO3, Cs2CO3, K3PO4) - Check Base Strength/Solubility optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Screen Solvents (Toluene, Dioxane, THF) - Adjust Water Ratio optimize_base->optimize_solvent side_reactions Identify Side Reactions - Homocoupling - Dehalogenation - Protodeboronation optimize_solvent->side_reactions Yield still low end Improved Yield optimize_solvent->end Yield improves minimize_homocoupling Minimize Homocoupling - Rigorous Degassing - Use Bulky Ligands - Adjust Stoichiometry side_reactions->minimize_homocoupling Homocoupling observed minimize_dehalogenation Minimize Dehalogenation - Optimize Ligand/Base - Control Temp/Time side_reactions->minimize_dehalogenation Dehalogenation observed minimize_homocoupling->end minimize_dehalogenation->end

Caption: A troubleshooting workflow for low yield in Suzuki coupling of fluorene compounds.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R_R1 R-Pd(II)L_n-R' PdII->PdII_R_R1 Transmetalation Transmetalation Transmetalation->PdII_R_R1 PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination RedElim->Pd0 FluoreneX Fluorene-X FluoreneX->OxAdd BoronicAcid R'-B(OR)2 + Base BoronicAcid->Transmetalation

Improving the sensitivity of 2-Hydroxyfluorene detection in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of 2-Hydroxyfluorene detection in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My this compound peak is very small or not detectable. How can I increase the signal intensity?

A: Low sensitivity is a common issue that can be addressed by optimizing your detector settings, sample preparation, and chromatographic conditions.

1. Detector Optimization: this compound has strong native fluorescence, making fluorescence detection (FLD) significantly more sensitive than UV detection.[1][2]

  • Switch to a Fluorescence Detector: If you are using a UV detector, switching to a fluorescence detector will provide a substantial increase in sensitivity.[1][2]

  • Optimize FLD Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for this compound. While the exact wavelengths can vary slightly with the solvent environment, a good starting point is an excitation wavelength around 260 nm and an emission wavelength around 330 nm. It is recommended to determine the optimal wavelengths by scanning the fluorescence spectrum of a standard solution.

  • Adjust Detector Settings: Increase the gain or photomultiplier tube (PMT) voltage on your fluorescence detector.[3] However, be aware that this can also increase baseline noise. Find a balance that provides the best signal-to-noise ratio.

2. Sample Preparation and Concentration:

  • Solid-Phase Extraction (SPE): Use SPE to concentrate your sample and remove interfering matrix components. A C18 cartridge is commonly used for this purpose.

  • Enzymatic Hydrolysis: In biological samples like urine, this compound is often present as glucuronide and/or sulfate (B86663) conjugates. These conjugates may not be detectable or may have poor chromatographic behavior. Pre-treating your samples with β-glucuronidase/aryl sulfatase will hydrolyze these conjugates, releasing the free this compound for detection.

3. Chromatographic Conditions:

  • Column Choice: A high-efficiency column with a smaller particle size can lead to sharper peaks, which concentrates the analyte as it passes through the detector, thereby increasing the signal height. C18 columns are a common choice for reversed-phase separation of this compound.

  • Mobile Phase Composition: Ensure your mobile phase is of high purity (HPLC or LC-MS grade) to minimize background noise. The pH of the mobile phase can affect the ionization state of this compound, which in turn can influence its retention and peak shape.

Issue 2: High Baseline Noise

Q: My chromatogram has a very noisy baseline, which is making it difficult to integrate my small this compound peak. What can I do?

A: A noisy baseline can significantly impact the limit of detection. The following steps can help you diagnose and resolve this issue.

  • Mobile Phase Contamination: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent air bubbles from entering the detector.

  • System Contamination: Flush the HPLC system, including the injector and column, with a strong solvent like 100% acetonitrile (B52724) or isopropanol (B130326) to remove any contaminants.

  • Detector Lamp: An aging detector lamp can cause an unstable baseline. Check the lamp's usage hours and replace it if necessary.

  • Leaks: Check for leaks throughout the system, as pressure fluctuations due to leaks can manifest as baseline noise.

Issue 3: Peak Tailing or Broadening

Q: My this compound peak is tailing or is very broad, which is reducing the peak height and making quantification inaccurate. What is the cause?

A: Poor peak shape can be due to a variety of factors related to the column, mobile phase, or interactions with the HPLC system.

  • Column Degradation: The column's stationary phase may be degraded. Try washing the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.

  • Mobile Phase pH: The mobile phase pH should be appropriate to keep this compound in its neutral form to avoid interactions with residual silanols on the column, which can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: HPLC with fluorescence detection is a highly sensitive method for the quantification of this compound. A published method utilizing column-switching HPLC with fluorescence detection achieved a detection limit of 0.03 nmol/L.

Q2: Do I need to derivatize this compound for sensitive detection?

A2: For HPLC analysis, derivatization is generally not necessary if you are using a fluorescence detector, as this compound has strong native fluorescence. Derivatization is more commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis to improve volatilization and thermal stability. Chemical derivatization can also be used in HPLC to introduce a chromophore or fluorophore to molecules that do not have them, or to enhance detectability.

Q3: What type of HPLC column is best for this compound analysis?

A3: Reversed-phase columns are typically used for the separation of this compound. C18 columns are a popular and effective choice. For complex matrices, a column with high efficiency and smaller particle size (e.g., sub-2 µm or core-shell particles) can provide better resolution and sharper peaks, leading to improved sensitivity.

Q4: How should I prepare urine samples for this compound analysis?

A4: A common and effective procedure for preparing urine samples involves:

  • Enzymatic Hydrolysis: Treatment with β-glucuronidase/aryl sulfatase to cleave the glucuronide and sulfate conjugates and release free this compound.

  • Solid-Phase Extraction (SPE): Passing the hydrolyzed sample through a C18 SPE cartridge to clean up the sample and concentrate the analyte.

  • Elution: Eluting the this compound from the SPE cartridge with a suitable organic solvent.

  • Reconstitution: Evaporating the eluent and reconstituting the residue in the mobile phase.

Data Presentation

Table 1: Comparison of HPLC Detector Settings for this compound

ParameterUV/Vis DetectorFluorescence DetectorRecommendation for High Sensitivity
Wavelength 254 nmExcitation: ~260 nm, Emission: ~330 nmUse a fluorescence detector and optimize wavelengths.
Sensitivity LowerHighFluorescence detection is preferred.
Selectivity LowerHigherFluorescence detection offers better selectivity.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/TypeReference
Column Reversed-phase C18, Alkylamide-type
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient
Flow Rate 0.8 - 1.0 mL/min for a 4.6 mm ID column
Column Temperature 20 - 40 °C
Injection Volume 5 - 25 µL

Experimental Protocols

Protocol 1: Sample Preparation of Urine for this compound Analysis

This protocol is based on methods described for the analysis of this compound in biological samples.

  • Sample Collection: Collect a urine sample in a sterile container.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

    • Add a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

    • Add β-glucuronidase/aryl sulfatase (approximately 1000 units).

    • Incubate the mixture at 37°C for at least 2 hours (overnight incubation is also common).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the this compound with a small volume of methanol or another suitable organic solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known, small volume of mobile phase.

    • The sample is now ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/aryl sulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (C18 Cartridge) hydrolysis->spe elution Elution spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution injection Injection reconstitution->injection separation HPLC Separation (C18 Column) injection->separation detection Fluorescence Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_sensitivity cluster_detector Detector Optimization cluster_sample Sample Preparation cluster_hplc HPLC Conditions low_sensitivity Low Sensitivity Issue use_fld Use Fluorescence Detector low_sensitivity->use_fld use_spe Use SPE for Concentration low_sensitivity->use_spe high_efficiency_column Use High-Efficiency Column low_sensitivity->high_efficiency_column optimize_wavelengths Optimize Excitation/Emission Wavelengths use_fld->optimize_wavelengths increase_gain Increase Detector Gain/PMT optimize_wavelengths->increase_gain hydrolyze_conjugates Hydrolyze Conjugates use_spe->hydrolyze_conjugates clean_mobile_phase Use High-Purity Mobile Phase high_efficiency_column->clean_mobile_phase

Caption: Troubleshooting logic for low sensitivity.

References

Minimizing matrix effects in urinary 2-Hydroxyfluorene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the urinary analysis of 2-Hydroxyfluorene (2-OHF).

Frequently Asked Questions (FAQs)

Q1: Why is minimizing matrix effects crucial in urinary this compound analysis?

A1: The urine matrix is a complex mixture of endogenous substances like salts, proteins, and other metabolites.[1] These components can interfere with the analytical measurement of this compound (2-OHF), leading to ion suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2] Failure to minimize these matrix effects can result in inaccurate and unreliable quantification, compromising the validity of experimental data.[3]

Q2: In what form is this compound typically present in urine?

A2: this compound is predominantly present in urine as glucuronide and/or sulfate (B86663) conjugates.[4][5] These conjugation reactions are part of the body's phase II metabolism, which increases the water solubility of the compound to facilitate its excretion. Therefore, a hydrolysis step is typically required to cleave these conjugates and measure the total 2-OHF concentration.

Q3: What are the common analytical techniques used for 2-OHF analysis in urine?

A3: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, but it is also more susceptible to matrix effects.

Q4: What is the role of an internal standard in minimizing matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (2-OHF-d9), is the most reliable method to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

Troubleshooting Guide

Issue 1: Low or no recovery of this compound.

This is a common issue that can arise from several factors during sample preparation and analysis. The following workflow can help identify and resolve the problem.

LowRecoveryWorkflow start Start: Low/No 2-OHF Recovery check_hydrolysis 1. Verify Enzymatic Hydrolysis Efficiency start->check_hydrolysis hydrolysis_ok Hydrolysis Complete? check_hydrolysis->hydrolysis_ok optimize_hydrolysis Action: Optimize Hydrolysis - Check enzyme activity - Adjust incubation time/temp - Test different enzyme lots hydrolysis_ok->optimize_hydrolysis No check_spe 2. Evaluate Solid-Phase Extraction (SPE) hydrolysis_ok->check_spe Yes optimize_hydrolysis->check_hydrolysis spe_ok SPE Recovery Acceptable? check_spe->spe_ok optimize_spe Action: Optimize SPE - Test different sorbents - Adjust wash/elution solvents - Check for column clogging spe_ok->optimize_spe No check_instrument 3. Assess Instrument Performance spe_ok->check_instrument Yes optimize_spe->check_spe instrument_ok Signal for IS present? check_instrument->instrument_ok troubleshoot_instrument Action: Troubleshoot LC-MS/MS - Check for source contamination - Verify mobile phase composition - Inspect column performance instrument_ok->troubleshoot_instrument No end End: Recovery Improved instrument_ok->end Yes troubleshoot_instrument->check_instrument

Troubleshooting workflow for low 2-OHF recovery.
Issue 2: High variability in results between samples.

High variability is often a sign of inconsistent matrix effects. This decision tree can guide you in mitigating this issue.

VariabilityDecisionTree start Start: High Result Variability is_used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->is_used implement_is Action: Implement SIL-IS (e.g., 2-OHF-d9) is_used->implement_is No check_dilution Have you tried sample dilution? is_used->check_dilution Yes end End: Variability Reduced implement_is->end implement_dilution Action: Dilute Urine Samples (e.g., 1:2, 1:10 with water/buffer) check_dilution->implement_dilution No improve_cleanup Action: Enhance Sample Cleanup - Optimize SPE protocol - Consider Liquid-Liquid Extraction (LLE) check_dilution->improve_cleanup Yes implement_dilution->end improve_cleanup->end

Decision tree for mitigating high result variability.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Conjugates

This protocol describes the general procedure for the enzymatic cleavage of glucuronide and sulfate conjugates of 2-OHF in urine.

  • Sample Preparation : To 1 mL of urine in a glass tube, add an appropriate amount of the internal standard solution (e.g., 2-OHF-d9).

  • Buffer Addition : Add 1 mL of a suitable buffer, such as sodium acetate (B1210297) buffer (pH 5.0).

  • Enzyme Addition : Add β-glucuronidase/arylsulfatase from Helix pomatia. The optimal amount should be determined, but a starting point is ≥30 units/μL of urine.

  • Incubation : Vortex the mixture and incubate at 37°C for at least 4 hours. Some methods suggest incubation for 2 hours.

  • Termination : Stop the reaction by adding a suitable solvent or by proceeding directly to the extraction step.

Table 1: Comparison of Hydrolytic Enzymes for Urinary Conjugates

Enzyme TypeSourceTarget ConjugatesIncubation ConditionsEfficacy Notes
β-glucuronidase/arylsulfataseHelix pomatiaO-glucuronides, N-glucuronides, Sulfates37°C for 4 hoursEffective for a broad range of conjugates.
Recombinant β-glucuronidaseSnail (IMCS)O-glucuronides, N-glucuronides55°C for 30 minutesEfficiently hydrolyzes N-glucuronides but may not fully hydrolyze other conjugates under these conditions.
β-glucuronidaseE. coliO-glucuronidesVariesDoes not cleave sulfate conjugates.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general procedure for the extraction of 2-OHF from hydrolyzed urine using a C18 SPE cartridge.

  • Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with methanol (B129727) followed by deionized water.

  • Sample Loading : Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Washing : Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution : Elute the 2-OHF and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High recovery, good for concentrating analytes, can be automated.Can be time-consuming to develop, potential for sorbent variability.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation.
Dilute-and-Shoot Sample is simply diluted with a suitable solvent before injection.Fast, simple, minimizes analyte loss.May not provide sufficient cleanup, can lead to significant matrix effects.

Data Presentation

Table 3: Effect of Dilution on Analyte Recovery in Urine

Dilution FactorAnalyte Recovery (%)Ion Suppression (%)
None65 ± 845 ± 10
1:282 ± 625 ± 7
1:595 ± 412 ± 5
1:1098 ± 3< 5

Note: Data are illustrative and based on general trends reported in the literature. Actual values will vary depending on the specific analyte and urine sample.

References

Stability of 2-Hydroxyfluorene in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-Hydroxyfluorene in solution under various storage conditions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: As a phenolic and hydroxylated polycyclic aromatic hydrocarbon (PAH), this compound is primarily susceptible to three main degradation pathways:

  • Oxidation: This is the most common route of degradation. It can be initiated by exposure to light (photodegradation), heat, atmospheric oxygen, and the presence of metal ions. The hydroxyl group on the fluorene (B118485) structure makes the molecule particularly vulnerable to oxidative reactions, which can lead to the formation of quinones and other oxygenated derivatives.[1][2]

  • pH Instability: this compound is less stable in neutral to alkaline conditions. In such environments, the phenolic hydroxyl group can deprotonate, increasing the molecule's susceptibility to oxidation.[1]

  • Microbial Degradation: If solutions are not sterile or properly stored, microorganisms can metabolize fluorene and its derivatives.[1][3]

Q2: What are the optimal storage conditions for this compound solutions to ensure stability?

A2: To minimize degradation, this compound solutions should be stored with the following precautions:

  • Temperature: For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended. For long-term stability, freezing at -20°C or ideally at -80°C is crucial. One study on hydroxylated PAHs in urine samples found them to be stable for up to a year when stored at -70°C.

  • Light: Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a significant factor in the degradation of fluorene, the parent compound of this compound.

  • Atmosphere: To prevent oxidation, it is beneficial to prepare and store solutions under an inert atmosphere, such as nitrogen or argon.

  • pH: Maintain a slightly acidic pH, in the range of 4-6, to enhance stability.

Q3: Which solvents are recommended for preparing this compound solutions?

A3: The choice of solvent can impact the stability of this compound.

  • Recommended Solvents: High-purity, degassed solvents such as methanol (B129727), acetonitrile (B52724), and dichloromethane (B109758) are generally suitable.

  • Solvents to Use with Caution: Avoid using solvents that may contain peroxides, such as older ethers, as these can initiate oxidation. Always use freshly opened, high-purity solvents.

Q4: Are there any additives that can help to improve the stability of this compound solutions?

A4: Yes, the addition of antioxidants can effectively quench reactive oxygen species and inhibit oxidation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). It is recommended to add a small concentration of these antioxidants to your solvent or sample matrix.

Q5: What are the visual and analytical indicators of this compound degradation?

A5: Degradation of this compound can be identified through the following observations:

  • Color Change: A noticeable change in the color of the solution, such as turning yellow or brown, can be a sign of oxidation.

  • Chromatographic Profile: In analyses such as High-Performance Liquid Chromatography (HPLC), degradation may manifest as:

    • A decrease in the peak area of this compound.

    • The appearance of new, unidentified peaks.

    • A distorted peak shape for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid decrease in this compound concentration in solution Oxidation due to exposure to light, heat, or oxygen.Store solutions in amber vials at low temperatures (-20°C or -80°C). Prepare solutions under an inert atmosphere (e.g., nitrogen). Add an antioxidant like BHT or ascorbic acid to the solvent.
Unstable pH.Ensure the solution is buffered to a slightly acidic pH (4-6).
Microbial contamination.Use sterile filtration for aqueous solutions and store at low temperatures.
Appearance of unknown peaks in the chromatogram Formation of degradation products.Prepare a fresh standard of this compound for comparison. Employ milder extraction and handling conditions (e.g., lower temperature, shorter duration). Analyze samples immediately after preparation and compare them to stored samples.
Adsorption to labware.Silanize glassware to minimize active sites for adsorption. Use polypropylene (B1209903) or other inert plasticware where appropriate.
Poor peak shape in chromatography Interaction with active sites in the analytical column.Use a column specifically designed for the analysis of phenolic compounds. Ensure the mobile phase is at an appropriate pH to maintain the neutral form of this compound.
Co-elution with degradation products.Optimize the chromatographic method to ensure separation of the parent compound from its degradants. A forced degradation study can help in identifying potential degradation products.

Quantitative Stability Data

While specific quantitative stability data for this compound in various solvents and conditions are limited in the published literature, the following data for the parent compound, fluorene, can provide an estimate of its photosensitivity. It is important to note that as a hydroxylated derivative, this compound is expected to be more susceptible to degradation.

Table 1: Photodegradation of Fluorene in Various Solvents

SolventHalf-life (t1/2) in days
Methanol42
Acetonitrile86
DichloromethaneNot Determined
HexaneNot Determined
CyclohexaneNot Determined
DMSO< 80

Data is for the parent compound fluorene and should be used as an estimation. The study was conducted at room temperature (20 ± 2°C) with full sunlight exposure.

Table 2: Biological Half-life of this compound

MatrixHalf-life (t1/2) in hours
Urine (after dietary exposure)6.1

**

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution to a light source providing a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method (see below).

  • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, duration, reagent concentration).

Protocol for Stability-Indicating HPLC Method

This protocol provides a general guideline for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or fluorescence detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to maintain an acidic pH) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • PDA Detector: Monitor at a wavelength where this compound has maximum absorbance.

      • Fluorescence Detector: Use an appropriate excitation and emission wavelength for sensitive detection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks in the forced degradation samples. Peak purity analysis using a PDA detector is recommended.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C, Solid & Solution) stock->thermal photo Photostability (UV/Vis Light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_compound Compound cluster_stressors Stressors cluster_products Potential Degradation Products hf This compound quinones Quinone-type Structures hf->quinones oxygenated Other Oxygenated Derivatives hf->oxygenated dimers Dimers/Polymers hf->dimers light Light heat Heat oxygen Oxygen ph Alkaline pH

Caption: Potential degradation pathways of this compound.

References

Preventing degradation of 2-Hydroxyfluorene during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize the degradation of 2-Hydroxyfluorene during sample preparation, ensuring accurate and reproducible analytical results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Oxidative degradation: this compound, as a phenolic compound, is highly susceptible to oxidation, which is accelerated by exposure to light, heat, and oxygen.1. Use of Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your sample and solvents. A concentration of 0.1% (w/v) ascorbic acid in the elution solvent has been shown to be effective for related compounds. 2. Maintain an Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert gas like nitrogen or argon to minimize contact with oxygen. 3. Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photo-degradation. 4. Control Temperature: Keep samples and solutions cool using ice baths or a refrigerated centrifuge to slow down the rate of degradation reactions.
pH Instability: The phenolic hydroxyl group of this compound is more susceptible to oxidation at neutral to alkaline pH.Maintain Acidic pH: Adjust the pH of your aqueous samples and solutions to a slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate (B1210297) buffer) to enhance stability.
Adsorption to Surfaces: this compound can adsorb to active sites on glass or plastic surfaces, leading to lower recovery.1. Silanize Glassware: Treat glassware with a silanizing agent to block active silanol (B1196071) groups. 2. Use Inert Materials: Utilize polypropylene (B1209903) or other inert plasticware when appropriate.
Appearance of extra peaks in chromatogram Formation of Degradation Products: The presence of new, unidentified peaks can indicate that this compound has degraded. Common degradation products of the parent compound, fluorene, upon exposure to light and air are 9-fluorenone (B1672902) and 9-hydroxyfluorene. It is plausible that this compound degrades into similar oxidized species.1. Fresh Standards: Prepare fresh standard solutions for each analytical run to ensure you are comparing against a non-degraded reference. 2. Milder Conditions: Employ less harsh extraction and processing conditions (e.g., lower temperatures, shorter extraction times). 3. Immediate Analysis: Analyze samples as quickly as possible after preparation.
Inconsistent results between replicates Variable Degradation: Inconsistent sample handling procedures can lead to varying degrees of degradation between replicates.Standardize Workflow: Ensure that all samples are processed in a consistent and timely manner. Process samples in a single batch whenever feasible.
Poor peak shape in chromatography On-column Degradation or Interaction: The analyte may be degrading on the analytical column or interacting with active sites on the stationary phase.1. Column Selection: Use a column specifically designed for the analysis of phenolic compounds. 2. Mobile Phase pH: Ensure the mobile phase is appropriately buffered to maintain this compound in its neutral form.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are:

  • Oxidation: As a phenolic compound, it is highly susceptible to oxidation, which is triggered by exposure to light, heat, and atmospheric oxygen. The hydroxyl group makes the aromatic ring more electron-rich and thus more prone to oxidation.

  • pH Instability: In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl group can deprotonate, forming a phenoxide ion. This negatively charged ion is even more susceptible to oxidation than the neutral molecule.

  • Adsorption: The molecule can adhere to the surfaces of laboratory glassware and plasticware, leading to losses.

Q2: What is the optimal pH for working with this compound?

A2: A slightly acidic pH range of 4-6 is recommended for storing and processing samples containing this compound. This helps to keep the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.

Q3: What are the best solvents to use for this compound?

A3: High-purity, degassed solvents are recommended to minimize degradation. Suitable solvents include:

It is advisable to use freshly opened solvents or those that have been stored properly to avoid peroxides, which can initiate oxidation. Older bottles of ethers, for instance, should be avoided. Both acetonitrile and methanol can be used for reversed-phase HPLC, with acetonitrile sometimes offering better separation selectivity and lower column pressure.

Q4: How should I store this compound standards and samples?

A4: For optimal stability, store standards and samples under the following conditions:

  • Temperature: Store at low temperatures, such as in a refrigerator (+4°C) or freezer (-20°C or lower), to slow down degradation kinetics.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and entry of air.

Q5: What are the signs of this compound degradation?

A5: Degradation can be identified by:

  • Visual Cues: A change in the color of the solution, often to a yellowish or brownish hue, can indicate oxidation.

  • Chromatographic Analysis: In an HPLC or GC chromatogram, degradation may manifest as a decrease in the peak area of this compound, the appearance of new, unidentified peaks, or a distorted peak shape (e.g., tailing or fronting).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Aqueous Samples

This protocol is adapted from a method for the related compound 3-Hydroxyfluorene and is suitable for concentrating the analyte and removing polar interferences.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade), degassed

  • Deionized water, adjusted to pH 4-6 with a suitable acid (e.g., acetic acid)

  • Elution solvent: Methanol or Acetonitrile (HPLC grade), degassed, containing 0.1% (w/v) ascorbic acid

  • Nitrogen gas source

  • Amber collection vials

Procedure:

  • Sample Pre-treatment:

    • For aqueous samples (e.g., water, urine), adjust the pH to 4-6.

    • If the sample contains particulates, centrifuge and filter the supernatant through a 0.45 µm filter.

    • For biological samples like urine, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugates.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with one column volume of the elution solvent.

    • Equilibrate the cartridge with one column volume of methanol.

    • Finally, equilibrate the cartridge with one column volume of pH 4-6 deionized water. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with one column volume of pH 4-6 deionized water to remove polar impurities.

    • Dry the cartridge thoroughly under a gentle stream of nitrogen for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with the elution solvent into an amber collection vial. Using two smaller aliquots for elution can improve recovery.

    • The eluate can then be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for chromatographic analysis.

Data Presentation

Table 1: Recommended Antioxidant Concentrations for Sample Preparation

AntioxidantRecommended ConcentrationApplication Notes
Ascorbic Acid0.1% (w/v) in elution solventEffective at quenching reactive oxygen species. Higher concentrations (e.g., 1-5%) have been used in post-harvest studies of fruits and vegetables.
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)A common synthetic antioxidant used to prevent oxidation in organic solutions.

Table 2: Solvent Selection for this compound Analysis

SolventSuitabilityKey Considerations
MethanolHighGood for reversed-phase HPLC. May result in higher column backpressure compared to acetonitrile.
AcetonitrileHighExcellent for reversed-phase HPLC, often providing better peak shapes and lower backpressure.
DichloromethaneModerateCan be used for extraction but is less common for HPLC mobile phases.
Ethers (unstabilized)LowMay contain peroxides that can induce degradation. Use with caution and only if freshly distilled and stabilized.

Visualizations

degradation_pathway This compound This compound Degradation_Products Potential Degradation Products (e.g., Quinone-like species) This compound->Degradation_Products Oxidation Oxidative_Stress Oxidative Stress (Light, O2, Heat, High pH) Oxidative_Stress->this compound

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Aqueous Matrix) Pre-treatment Pre-treatment (pH adjustment to 4-6, Filtration) Sample_Collection->Pre-treatment SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Pre-treatment->SPE Elution Elution (Solvent + Antioxidant) SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration HPLC_Analysis HPLC Analysis Concentration->HPLC_Analysis

Caption: General experimental workflow for this compound analysis.

Technical Support Center: Optimal Separation of Fluorene Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on High-Performance Liquid Chromatography (HPLC) column selection for the effective separation of fluorene (B118485) and its metabolites. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for fluorene and its metabolites?

A1: For initial method development, a reversed-phase C18 column is the most common and effective choice.[1] A typical starting point involves a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1] UV detection is suitable as the fluorene aromatic system has good absorbance, typically in the 210-260 nm range.[2]

Q2: My fluorene metabolites are very polar. What column should I use?

A2: For highly polar metabolites, such as hydroxylated fluorenes like 9H-Fluorene-1,2,3-triol, a standard C18 column may not provide adequate retention.[2] In such cases, consider using a polar-endcapped or an "AQ-type" C18 column, which is designed to prevent retention loss in highly aqueous mobile phases.[2] Another option is to use a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Q3: How can I separate enantiomers of chiral fluorene metabolites?

A3: The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Lux® series), are widely used and have shown excellent performance in separating fluorene derivatives. The separation is often performed under normal-phase conditions, using a mobile phase like hexane (B92381)/2-propanol. Supercritical Fluid Chromatography (SFC) can also be a superior technique for chiral separations, offering high efficiency and speed.

Q4: Can I use a different technique besides HPLC for fluorene metabolite analysis?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, especially for volatile and thermally stable fluorene derivatives. Derivatization is often required for polar metabolites to increase their volatility. GC-MS provides high sensitivity and specificity, making it suitable for identifying metabolites in complex matrices.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing) for basic fluorene-containing compounds.

  • Cause: Secondary interactions between basic analytes and acidic silanol (B1196071) groups on the surface of silica-based stationary phases are a common cause of peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: For basic compounds, increasing the mobile phase pH can neutralize the analyte, reducing unwanted interactions with the silica (B1680970) surface.

    • Use a Low-Silanol Activity Column: Employ a column with end-capping or a stationary phase specifically designed for low silanol activity, such as Newcrom R1.

    • Buffer Selection: Ensure the buffer used in your mobile phase has a pKa within +/- 1 pH unit of the mobile phase pH to maintain adequate buffering capacity.

Issue 2: Fluctuating or drifting retention times.

  • Cause: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues can lead to retention time variability.

  • Solution:

    • Mobile Phase Preparation: If using an online mixing system, verify its performance. You can prepare the mobile phase manually to check if the problem originates from the mixing device. Ensure the mobile phase components are fully miscible and properly degassed.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase. For reversed-phase chromatography, 5 to 10 column volumes are usually sufficient, but this can vary.

    • Temperature Control: Use a reliable column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Issue 3: High backpressure.

  • Cause: High backpressure can be caused by blockages in the system, such as a clogged column inlet frit, or by the use of a highly viscous mobile phase.

  • Solution:

    • Identify the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

    • Flush the Column: If the column is obstructed, try reversing and flushing it. If the problem persists, the inlet frit may need to be replaced, or the column may be fouled with strongly retained contaminants that require a specific washing procedure.

    • Check Mobile Phase: Ensure that the mobile phase buffer has not precipitated. If so, flush the system with a high-aqueous wash.

Data Presentation

Table 1: Recommended Columns for Fluorene Metabolite Separation

ApplicationRecommended Column TypeStationary Phase Example(s)Typical DimensionsReference(s)
General Purpose (Reversed-Phase) C18, PFPHypersil C18, Newcrom R1100 x 2.1 mm, 5 µm
Polar Metabolites Polar-Endcapped C18, HILICAQ-type C18100 x 2.1 mm, 1.8 µm
Chiral Separation (Normal Phase) Polysaccharide-based CSPChiralpak IA, IB, IC, AD-H; Lux Amylose-1250 x 4.6 mm, 5 µm

Table 2: Example HPLC Method Parameters

ParameterReversed-Phase Method for General MetabolitesNormal-Phase Method for Chiral Separation
Column C18 Hypersil (10 cm x 2.1 mm, 5 µm)Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 50 mM KH₂PO₄ (pH 3.5) in WaterHexane
Mobile Phase B Acetonitrile2-Propanol
Gradient/Isocratic Gradient: 10% to 79% B in 23 minIsocratic: 3% or 10% B
Flow Rate Not Specified1.0 mL/min
Temperature Not SpecifiedNot Specified
Detection UV at 207 nmUV at 310 nm
Reference(s)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Fluorene Metabolite Profiling

This protocol is adapted from methods used for the analysis of neutral fluorene metabolites.

  • System Preparation:

    • Equip an HPLC system with a C18 column (e.g., Hypersil, 10 cm x 2.1 mm, 5 µm particle size).

    • Prepare Mobile Phase A: 50 mM KH₂PO₄ in water, adjusted to pH 3.5.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Extract fluorene metabolites from the sample matrix using a suitable solvent like ethyl acetate.

    • Evaporate the solvent and reconstitute the residue in methanol.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 10% to 79% Mobile Phase B over 23 minutes.

    • Monitor the eluent using a UV detector set to 207 nm.

  • Data Analysis:

    • Identify and quantify metabolites by comparing retention times and peak areas to those of authentic standards.

Protocol 2: Chiral HPLC for Enantiomeric Separation of Fluorene Derivatives

This protocol is based on the separation of chiral amines derivatized with fluorene-2-carboxaldehyde.

  • System Preparation:

    • Install a polysaccharide-derived chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

    • Prepare the mobile phase: a mixture of hexane and 2-propanol (e.g., 97:3 v/v or 90:10 v/v).

    • Degas the mobile phase.

  • Sample Preparation (if derivatization is needed):

    • Derivatize the chiral amine metabolites with fluorene-2-carboxaldehyde to introduce a chromophore and facilitate chiral recognition.

  • Chromatographic Run:

    • Set the flow rate to 1.0 mL/min.

    • Inject the sample onto the column.

    • Perform an isocratic elution with the prepared mobile phase.

    • Detect the enantiomers using a UV detector at 310 nm.

  • Data Analysis:

    • Calculate the resolution and separation factor (α) to evaluate the enantioseparation.

Visualizations

HPLC_Column_Selection_Workflow cluster_achiral Achiral Workflow cluster_chiral Chiral Workflow start Define Analytical Goal: Achiral or Chiral Separation? achiral Achiral Separation start->achiral Achiral chiral Chiral Separation (Enantiomers) start->chiral Chiral polarity Assess Metabolite Polarity achiral->polarity csp Select Chiral Stationary Phase (CSP) chiral->csp nonpolar Non-polar to Moderately Polar polarity->nonpolar Low/Medium highly_polar Highly Polar polarity->highly_polar High rp_c18 Standard Reversed-Phase (C18, C8, PFP) nonpolar->rp_c18 polar_rp Polar-Endcapped RP or HILIC highly_polar->polar_rp polysaccharide Polysaccharide-based (e.g., Chiralpak, Lux) csp->polysaccharide pirkle Pirkle-type csp->pirkle Reversed_Phase_Separation cluster_column Reversed-Phase C18 Column cluster_mobile_phase Polar Mobile Phase Flow p1 p2 p3 p4 p5 label_sp Non-Polar Stationary Phase (C18) mp Water/Acetonitrile fluorene Fluorene (Less Polar) fluorene->p3 Stronger Interaction (Longer Retention) metabolite Hydroxylated Metabolite (More Polar) metabolite->p2 Weaker Interaction (Shorter Retention) elution_order Elution Order metabolite_out Metabolite Elutes First elution_order->metabolite_out fluorene_out Fluorene Elutes Later elution_order->fluorene_out Troubleshooting_Tree start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Issues? start->retention_time pressure Pressure Abnormalities? start->pressure tailing Peak Tailing peak_shape->tailing Yes split Split Peaks peak_shape->split Yes drift Drifting RT retention_time->drift Yes no_peaks No Peaks retention_time->no_peaks Yes high_p High Pressure pressure->high_p Yes low_p Low Pressure pressure->low_p Yes solution_tailing Adjust mobile phase pH Use end-capped column tailing->solution_tailing solution_split Check for column void Sample solvent mismatch? split->solution_split solution_drift Check temperature control Ensure column equilibration drift->solution_drift solution_no_peaks Check flow path & detector Verify injection no_peaks->solution_no_peaks solution_high_p Find & clear blockage Check for buffer precipitation high_p->solution_high_p solution_low_p Check for leaks Verify pump function low_p->solution_low_p

References

Technical Support Center: Overcoming Peak Tailing in 2-Hydroxyfluorene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the chromatographic analysis of 2-Hydroxyfluorene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] For this compound analysis, peak tailing is problematic because it can compromise the accuracy of quantification, reduce resolution between closely eluting compounds, and decrease overall method reliability and reproducibility.

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

A2: As a polar, phenolic compound, this compound is particularly susceptible to secondary interactions with the stationary phase. The most frequent cause is the interaction between the hydroxyl group of the analyte and active sites on the column, primarily residual silanol (B1196071) groups (Si-OH) on silica-based columns (like C18). These unwanted hydrogen bonding or ionic interactions create a secondary, stronger retention mechanism that delays the elution of some analyte molecules, causing the characteristic tail. Other causes can include column contamination, high metal content in the silica (B1680970) backbone, or extra-column dead volume.

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor for ionizable compounds like this compound. The hydroxyl group on this compound is weakly acidic. If the mobile phase pH is too high (approaching the pKa), the hydroxyl group can deprotonate, giving the molecule a negative charge. This can increase unwanted ionic interactions with the stationary phase. More importantly, operating at a low pH (e.g., pH ≤ 3) suppresses the ionization of residual silanol groups on the silica surface, minimizing their ability to interact with the analyte and significantly reducing peak tailing.

Q4: My peak tailing is inconsistent between runs. What could be the cause?

A4: Inconsistent peak tailing often points to issues with method robustness or system stability. A primary cause is an unstable mobile phase pH, which can occur if the buffer capacity is insufficient or if the mobile phase is not prepared consistently. Fluctuations in column temperature can also lead to variable retention times and peak shapes. Another possibility is the gradual accumulation of contaminants on the column from the sample matrix, which can be removed by proper column flushing.

Q5: I've optimized the mobile phase pH, but the peak is still tailing. What should I check next?

A5: If pH optimization is insufficient, consider the following:

  • Column Health: The column may be contaminated or degraded. A void at the column inlet or a partially blocked frit can also cause tailing for all peaks. Try flushing the column or, if necessary, replacing it.

  • Column Chemistry: Your column may have high silanol activity. Consider using a modern, high-purity, end-capped Type B silica column, which has fewer active silanols. Alternatively, a column with a different stationary phase (e.g., polymeric, hybrid, or phenyl-based) may provide better peak shape by offering different interaction mechanisms.

  • System Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., ≤0.005 inches) and that all connections are fitted properly.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing. Try diluting your sample or reducing the injection volume.

Q6: Can column temperature be used to mitigate peak tailing?

A6: Yes, adjusting the column temperature can help. Increasing the temperature (e.g., to 35-45°C) reduces the viscosity of the mobile phase, which can improve mass transfer kinetics and lead to sharper, more symmetrical peaks. However, it is crucial to use a column oven to maintain a stable and consistent temperature, as fluctuations can negatively impact reproducibility. Be aware that changing the temperature can also alter selectivity and the elution order of compounds.

Q7: When should I consider replacing my HPLC column?

A7: You should consider replacing your column when you observe persistent performance issues that cannot be resolved through troubleshooting. Key indicators include severe peak tailing or splitting that doesn't improve with column flushing, a significant loss of resolution, or a sudden, irreversible increase in backpressure. If a void has formed at the head of the column, this can also cause irreparable peak shape problems.

Troubleshooting Guides and Experimental Protocols

Systematic Troubleshooting Workflow

A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow guides the user from initial observation to a targeted solution.

G start Observe Peak Tailing for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 sys_issues Indicates a System-Wide Issue q1->sys_issues Yes chem_issues Indicates an Analyte-Specific (Chemical) Issue q1->chem_issues No (Only 2-OHF) check_extracol Check for Extra-Column Volume (long/wide tubing, loose fittings) sys_issues->check_extracol check_frit Check for Blocked Inlet Frit or Column Void check_extracol->check_frit sol_sys Solution: - Use shorter, narrower ID tubing. - Check/tighten all fittings. - Reverse-flush or replace column. check_frit->sol_sys check_ph Is Mobile Phase pH > 4? chem_issues->check_ph sol_ph Solution: - Lower mobile phase pH to 2.5-3.0  with an appropriate buffer/acid. - Ensure adequate buffering. check_ph->sol_ph Yes check_col_contam Is the column old or has it been exposed to dirty samples? check_ph->check_col_contam No sol_col_flush Solution: - Perform a column flush (see protocol). - Use a guard column. check_col_contam->sol_col_flush Yes check_col_chem Is an older (Type A) or non-end-capped column being used? check_col_contam->check_col_chem No sol_col_change Solution: - Switch to a high-purity, end-capped  (Type B) C18 column. - Consider an alternative stationary phase. check_col_chem->sol_col_change

A systematic workflow for troubleshooting peak tailing.

Chemical Interaction Pathway

Peak tailing for this compound on a C18 column is caused by competing retention mechanisms. The diagram below illustrates both the desired interaction for separation and the undesired interaction causing tailing.

G cluster_analyte Analyte cluster_sp Stationary Phase OHF This compound C18 C18 Alkyl Chains OHF->C18 Desired Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) OHF->Silanol Undesired Secondary Interaction (Hydrogen Bonding) Result_Good Symmetrical Peak (Good Separation) C18->Result_Good Result_Bad Tailing Peak (Poor Separation) Silanol->Result_Bad

Interactions of this compound with a C18 stationary phase.

Data Presentation

Table 1: Mobile Phase Optimization Strategies
ParameterRecommended ConditionRationalePotential Impact on Peak Shape
pH 2.5 - 3.5Suppresses ionization of residual silanol groups.High Impact: Significantly reduces tailing by minimizing secondary ionic interactions.
Buffer 20-50 mM Phosphate or FormateMaintains a stable pH throughout the gradient for reproducible results.Medium Impact: Improves run-to-run consistency and prevents peak shape drift.
Organic Modifier Acetonitrile or MethanolSolubilizes the analyte and controls retention.Low Impact: Choice between ACN and MeOH typically has a minor effect on tailing but can affect selectivity.
Additive Triethylamine (TEA) 10-25 mMUse with caution. Competitively binds to active silanol sites.High Impact: Can be effective but is often unnecessary with modern columns and may complicate detection.

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

  • HPLC System: Standard HPLC or UHPLC system with a column oven and UV or Fluorescence detector.

  • Column: High-purity, end-capped C18 column (e.g., Type B silica), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 40% B

    • 12.1-15 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Detection:

    • Fluorescence: Excitation: 260 nm, Emission: 345 nm (preferred for high sensitivity).

    • UV: 260 nm.

Protocol 2: Column Flushing Protocol for a C18 Column

If column contamination is suspected, perform the following flushing procedure. Flush with at least 20 column volumes of each solvent.

  • Disconnect the column from the detector to avoid contamination.

  • Aqueous Buffer Wash: Flush with your mobile phase without the organic modifier (e.g., 0.1% Formic Acid in Water) to remove buffer salts.

  • Polar Contaminant Wash: Flush with 100% HPLC-grade Water.

  • Intermediate Polarity Wash: Flush with 100% Isopropanol.

  • Non-Polar Contaminant Wash: Flush with 100% Acetonitrile or Methanol.

  • Storage/Re-equilibration: Flush with your mobile phase storage solvent (e.g., 80:20 Acetonitrile/Water) or re-equilibrate with the initial conditions of your analytical method.

References

Technical Support Center: Optimizing Fluorescence Detection of 2-Hydroxyfluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in reducing background noise and enhancing the signal-to-noise ratio in the fluorescence detection of 2-Hydroxyfluorene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fluorescence detection of this compound, offering targeted solutions to improve your experimental outcomes.

Q1: What are the primary sources of high background fluorescence in my this compound assay?

High background fluorescence can originate from several sources, which can be broadly categorized as sample-related, reagent-related, and instrument-related.[1]

  • Autofluorescence: Endogenous fluorescent molecules within biological samples (e.g., NADH, flavins, collagen) can contribute to the background signal.[1]

  • Solvent and Buffer Impurities: The solvents or buffers used to dissolve this compound or prepare samples may contain fluorescent contaminants.

  • Reagent-related Background: The reagents themselves, if not of high purity, can be a source of fluorescence.

  • Instrumental Noise: Electronic noise from the detector (e.g., dark current, shot noise) and stray light within the instrument can elevate the background.[2]

  • Raman Scattering: Inelastic scattering of the excitation light by the solvent can produce a peak that may overlap with the this compound emission spectrum.

Q2: My blank samples (containing only the solvent/buffer) show a high fluorescence signal. What steps can I take to reduce this?

High fluorescence in blank samples typically points to issues with your solvents, buffers, or the cleanliness of your consumables.

  • Use High-Purity Solvents: Employ HPLC-grade or fluorescence-grade solvents to minimize fluorescent impurities.

  • Check Buffer Components: Individually test buffer components for intrinsic fluorescence. Some additives may be fluorescent.

  • Clean Cuvettes/Plates: Thoroughly clean your cuvettes or use new, non-fluorescent microplates. Black-walled, clear-bottom plates are recommended for fluorescence plate reader experiments to reduce stray light.

  • Filter Solutions: Filter all buffers and solutions to remove particulate matter that can cause light scattering.

Q3: The fluorescence intensity of my this compound sample is lower than expected. How can I improve the signal?

Low signal intensity can be due to a variety of factors, from suboptimal instrument settings to environmental effects on the fluorophore.

  • Optimize Excitation and Emission Wavelengths: Ensure your instrument is set to the optimal excitation and emission maxima for this compound in the specific solvent you are using. While specific data for this compound is limited, fluorene (B118485) and its derivatives often exhibit excitation maxima around 265-300 nm and emission maxima in the 310-340 nm range. The exact wavelengths are highly solvent-dependent.[3]

  • Adjust Instrument Settings: Increase the detector gain or integration time to amplify the signal. However, be aware that this can also increase background noise.

  • Check Slit Widths: Using wider excitation and emission slit widths can increase the signal intensity but may decrease spectral resolution.

  • Solvent Effects: The polarity of the solvent can significantly affect the fluorescence quantum yield of fluorene derivatives. Consider testing different solvents to find one that enhances the fluorescence of this compound. Non-polar solvents may lead to higher fluorescence intensity for some fluorene derivatives.

  • Prevent Photobleaching: this compound, like many fluorophores, can be susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize light exposure by using the lowest necessary excitation power and reducing measurement times.

Q4: I am observing a peak in my emission spectrum that shifts as I change the excitation wavelength. What is this, and how can I remove it?

This phenomenon is characteristic of Raman scattering from the solvent. The Raman peak's position is dependent on the excitation wavelength, shifting to a longer wavelength as the excitation wavelength increases.

  • Confirmation: To confirm that the peak is due to Raman scattering, acquire emission spectra at several different excitation wavelengths. A peak that shifts with the excitation wavelength is likely a Raman peak.

  • Subtraction: The most effective way to remove the Raman peak is to subtract a solvent blank spectrum from your sample spectrum. This blank spectrum must be acquired using the exact same instrument settings (excitation wavelength, slit widths, integration time, and temperature) as your sample measurement.

  • Change Excitation Wavelength: If possible, choose an excitation wavelength that is further away from the Raman peak to avoid spectral overlap.

Q5: How can I minimize fluorescence quenching in my experiments?

Fluorescence quenching is a process that decreases the fluorescence intensity. It can occur through various mechanisms, including interactions with other molecules in the solution.

  • Identify Potential Quenchers: Common quenchers include dissolved oxygen, heavy atoms (e.g., halides), and certain organic molecules. For instance, nitromethane (B149229) and carbon tetrachloride have been shown to quench the fluorescence of fluorene.

  • Deoxygenate Solutions: If oxygen quenching is suspected, deoxygenate your samples by bubbling with an inert gas like nitrogen or argon.

  • Purify Samples: Remove potential quenching impurities from your sample through appropriate purification techniques like chromatography.

  • Stern-Volmer Analysis: To characterize the quenching process, you can perform a Stern-Volmer analysis by measuring the fluorescence intensity at different quencher concentrations.

Data Presentation: Impact of Solvent Polarity on Fluorene Derivatives

The fluorescence properties of fluorene derivatives, including this compound, are known to be sensitive to the solvent environment. The following table summarizes the general trends observed for the effect of solvent polarity on the fluorescence emission of related fluorene compounds. Note that specific quantitative data for this compound is limited, and these trends are based on studies of similar molecules.

SolventPolarity (Dielectric Constant)General Effect on Emission MaximumGeneral Effect on Fluorescence IntensityReference
n-Hexane1.88Shorter Wavelength (Blue-shifted)Generally Higher
Toluene2.38IntermediateVariable
Dichloromethane8.93Longer Wavelength (Red-shifted)Generally Lower
Acetone20.7Longer Wavelength (Red-shifted)Generally Lower
Acetonitrile (B52724)37.5Longer Wavelength (Red-shifted)Generally Lower
Methanol32.7Longer Wavelength (Red-shifted)Often Quenched
Water80.1Significantly Red-shiftedOften Significantly Quenched

Note: The exact emission maximum and quantum yield of this compound will vary depending on the specific solvent and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Measuring this compound Fluorescence Spectra

This protocol outlines the basic steps for acquiring fluorescence excitation and emission spectra of a this compound solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, fluorescence-grade solvent (e.g., acetonitrile or ethanol).

    • Dilute the stock solution to a working concentration (typically in the low micromolar to nanomolar range) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should ideally be below 0.05.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (a good starting point is 5 nm for both).

    • Set the scan speed and data interval.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent or buffer used to prepare your sample.

    • Place the cuvette in the sample holder.

    • Acquire an emission scan of the blank using the same settings that will be used for the sample. This will be used for background and Raman peak subtraction.

  • Excitation Spectrum Acquisition:

    • Replace the blank with the this compound sample cuvette.

    • Set the emission monochromator to the expected emission maximum (e.g., start around 320 nm and optimize).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 220-310 nm) to determine the optimal excitation wavelength.

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from [Excitation Wavelength + 10 nm] to 500 nm).

  • Data Processing:

    • Subtract the blank spectrum from the sample's emission spectrum to correct for background fluorescence and Raman scattering.

Protocol 2: HPLC with Fluorescence Detection for this compound Quantification

This protocol is adapted from a method for quantifying this compound in biological samples and can be used as a starting point for developing a quantitative assay.

  • Sample Preparation (Example for Urine):

    • To a urine sample, add a deuterated this compound internal standard.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/aryl sulfatase) to deconjugate metabolites.

    • Conduct solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Flow Rate: Typically around 1 mL/min.

    • Injection Volume: 10-20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: Set to the optimal excitation wavelength for this compound in the mobile phase (e.g., ~260-280 nm).

    • Emission Wavelength: Set to the optimal emission wavelength (e.g., ~310-330 nm).

    • Gain and Response Time: Optimize these settings to achieve a good signal-to-noise ratio without saturating the detector.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Visualizations

Troubleshooting_High_Background Troubleshooting High Background Fluorescence Start High Background Signal Observed CheckBlank Measure Blank Sample (Solvent/Buffer Only) Start->CheckBlank BlankHigh Blank Signal is High CheckBlank->BlankHigh Yes BlankLow Blank Signal is Low CheckBlank->BlankLow No SolventIssue Source: Solvent/Buffer/Consumables BlankHigh->SolventIssue SampleIssue Source: Sample Autofluorescence or Non-specific Binding BlankLow->SampleIssue FixSolvent Action: - Use High-Purity Solvents - Check Buffer Components - Clean Consumables SolventIssue->FixSolvent FixSample Action: - Subtract Unstained Control Spectrum - Optimize Blocking/Washing Steps - Use Different Excitation/Emission Wavelengths SampleIssue->FixSample

Caption: A logical workflow for diagnosing and addressing high background fluorescence.

HPLC_Fluorescence_Workflow Experimental Workflow for HPLC-Fluorescence Detection of this compound SamplePrep Sample Preparation (e.g., Extraction, Cleanup) HPLC HPLC Separation (Reversed-Phase C18 Column) SamplePrep->HPLC FluorescenceDetector Fluorescence Detection (Set Optimal Ex/Em Wavelengths) HPLC->FluorescenceDetector DataAcquisition Data Acquisition (Chromatogram) FluorescenceDetector->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis Result Concentration of This compound DataAnalysis->Result

Caption: A typical experimental workflow for the quantification of this compound using HPLC with fluorescence detection.

References

Validation & Comparative

Validation of 2-Hydroxyfluorene as a biomarker for tobacco smoke exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of exposure to tobacco smoke is paramount in clinical research, toxicological studies, and the development of new pharmaceutical agents. While several biomarkers are established for monitoring tobacco smoke exposure, 2-hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), has emerged as a sensitive and reliable indicator. This guide provides an objective comparison of this compound with other key biomarkers, supported by experimental data, detailed methodologies, and visual representations of metabolic and analytical pathways.

Comparative Analysis of Urinary Biomarkers

The selection of an appropriate biomarker for tobacco smoke exposure depends on the specific research question, the desired window of exposure, and the analytical capabilities available. This section compares this compound with established biomarkers: cotinine (B1669453), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and 1-hydroxypyrene (B14473).

Data Summary: Urinary Biomarker Concentrations in Smokers vs. Non-Smokers

BiomarkerSmoker Concentration (ng/mL)Non-Smoker Concentration (ng/mL)Fold Difference (Smoker/Non-Smoker)Source
This compound 1.870.75~2.5[1]
Cotinine (Total) 39482.8~1410[2][3]
NNAL (Total) 0.590 - 66.7 (ng/g creatinine)Not Detected - 0.07 (nmol/mL)Significant[4]
1-Hydroxypyrene 0.360.201.8

Key Insights:

  • Specificity for Tobacco Smoke: Cotinine and NNAL are highly specific to tobacco exposure. This compound and 1-hydroxypyrene are metabolites of PAHs, which can also originate from other environmental sources like air pollution and grilled food. However, studies consistently show significantly elevated levels of this compound in smokers compared to non-smokers, indicating its strong association with tobacco smoke.

  • Sensitivity: While cotinine shows the largest fold difference between smokers and non-smokers, this compound also demonstrates a clear and significant distinction.

  • Window of Exposure: Cotinine has a half-life of about 16-18 hours, reflecting recent exposure. NNAL has a much longer half-life (10-18 days), providing a measure of longer-term exposure. The half-life of this compound is shorter, reflecting more recent PAH exposure from tobacco smoke.

Metabolic Pathway of Fluorene to this compound

Fluorene, present in tobacco smoke, is metabolized in the body primarily by the cytochrome P450 (CYP) enzyme system. The hydroxylation of fluorene to this compound is a key step in its detoxification and excretion pathway. While multiple CYP isoforms are involved in the metabolism of PAHs, specific enzymes like CYP1A1, CYP1A2, and CYP3A4 are known to play a role in the oxidation of related compounds.

Metabolic Pathway of Fluorene Fluorene Fluorene (from Tobacco Smoke) CYP450 Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4) Fluorene->CYP450 Oxidation This compound This compound CYP450->this compound Conjugation Conjugation (Glucuronidation/Sulfation) This compound->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic conversion of fluorene to this compound.

Experimental Protocols

Accurate quantification of urinary biomarkers is crucial for their validation and use in research. Below are summaries of typical analytical methods for the discussed biomarkers.

Quantification of this compound

Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Sample Preparation:

    • A urine sample (e.g., 1-5 mL) is collected.

    • An internal standard (e.g., deuterated this compound) is added.

    • Enzymatic hydrolysis is performed using β-glucuronidase/arylsulfatase to deconjugate the metabolites.

    • Solid-phase extraction (SPE) is used for sample cleanup and concentration.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

    • Detection: Fluorescence detection is set at the optimal excitation and emission wavelengths for this compound.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve.

Quantification of Cotinine and NNAL

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • A urine sample is collected.

    • Isotope-labeled internal standards for cotinine and NNAL are added.

    • For total NNAL and cotinine, enzymatic hydrolysis with β-glucuronidase is performed.

    • Sample cleanup is achieved through SPE or liquid-liquid extraction.

  • Instrumentation:

    • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A suitable reverse-phase or HILIC column.

    • Mobile Phase: A gradient of appropriate organic and aqueous solvents.

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Concentrations are calculated using the ratio of the analyte to internal standard peak areas against a calibration curve.

Quantification of 1-Hydroxypyrene

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-FLD

  • GC-MS: This method often involves derivatization of the analyte after extraction and hydrolysis to make it volatile for gas chromatography.

  • HPLC-FLD: The protocol is similar to that of this compound, with adjustments to the fluorescence detector wavelengths specific for 1-hydroxypyrene.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of the four biomarkers, highlighting the common and distinct steps.

Comparative Analytical Workflow for Urinary Biomarkers cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standards (Isotope-labeled) Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Internal_Standard->Enzymatic_Hydrolysis Extraction Extraction (SPE or LLE) Enzymatic_Hydrolysis->Extraction HPLC_FLD HPLC-FLD (this compound, 1-Hydroxypyrene) Extraction->HPLC_FLD LC_MSMS LC-MS/MS (Cotinine, NNAL) Extraction->LC_MSMS Quantification Quantification (Calibration Curve) HPLC_FLD->Quantification LC_MSMS->Quantification

Caption: Generalized workflow for biomarker analysis.

Conclusion

This compound is a validated and valuable biomarker for assessing exposure to tobacco smoke. While not as specific to tobacco as cotinine or NNAL, its significantly elevated levels in smokers provide a reliable indication of exposure to the PAH components of tobacco smoke. The choice of biomarker will ultimately depend on the specific objectives of the study. For a comprehensive assessment of tobacco smoke exposure, a panel of biomarkers, including this compound, cotinine, and NNAL, can provide a more complete picture of the exposure profile, encompassing both the addictive and carcinogenic constituents of tobacco smoke. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their study designs.

References

A Comparative Guide to 2-Hydroxyfluorene and 1-Hydroxypyrene as Biomarkers for Polycyclic Aromatic Hydrocarbon Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent urinary biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure: 2-hydroxyfluorene (2-OHF) and 1-hydroxypyrene (B14473) (1-OHP). Understanding the distinct characteristics and performance of these biomarkers is crucial for accurate exposure assessment in clinical, occupational, and environmental research. This document synthesizes experimental data, details analytical methodologies, and visualizes key biological and experimental processes to aid in the informed selection of the most appropriate biomarker for your research needs.

Performance Comparison of this compound and 1-Hydroxypyrene

1-Hydroxypyrene has been extensively utilized as a primary biomarker for PAH exposure due to its strong correlation with the levels of pyrene (B120774), a common constituent of PAH mixtures.[1][2][3] Pyrene is consistently found in environments with high PAH concentrations, and its primary metabolite, 1-OHP, accounts for approximately 90% of its metabolic products.[1] This makes 1-OHP a robust and widely accepted short-term indicator of cumulative PAH exposure over the last 24 hours.[1]

Conversely, this compound, a metabolite of fluorene (B118485), has emerged as a sensitive and specific biomarker, particularly for assessing exposure to lower molecular weight PAHs. Studies have demonstrated that urinary 2-OHF levels are significantly elevated in smokers compared to non-smokers, suggesting its utility in detecting exposure from sources like tobacco smoke where fluorene is more prevalent in the vapor phase. Some research indicates that the difference between smokers and non-smokers can be more significant for 2-OHF than for 1-OHP, highlighting its sensitivity to specific exposure routes.

The selection between 2-OHF and 1-OHP, or their combined use, should be guided by the specific research question, the anticipated source and composition of PAH exposure, and the desired sensitivity of the assessment. While 1-OHP serves as a reliable general indicator of total PAH exposure, 2-OHF may offer greater sensitivity for specific exposure scenarios, such as inhalation of vapor-phase PAHs.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies, comparing the performance of this compound and 1-hydroxypyrene as PAH biomarkers.

ParameterThis compound (2-OHF)1-Hydroxypyrene (1-OHP)Source(s)
Parent Compound FluorenePyrene
Typical Matrix UrineUrine
Half-life of Parent PAH Shorter half-life, reflecting recent exposureHalf-life of 1-OHP is 6 to 35 hours, reflecting recent exposure
Correlation with Smoking Strong correlation; significantly higher in smokersGood correlation; elevated in smokers
Occupational Exposure Elevated in workers exposed to asphalt (B605645) and chimney sweepsWidely used and elevated in various occupational settings with high PAH exposure
Analytical Methods HPLC with fluorescence detection, GC-MSHPLC with fluorescence detection, GC-MS
Urinary Concentrations (Smokers vs. Non-smokers) - Example Study Thai smokers: 0.75 µmol/mol creatinine; Thai non-smokers: 0.22 µmol/mol creatinineThai smokers: 3.03 µmol/mol creatinine; Thai non-smokers: 0.91 µmol/mol creatinine
Urinary Concentrations (Smokers vs. Non-smokers) - Example Study 2 Japanese smokers: 0.26 µmol/mol creatinine; Japanese non-smokers: 0.04 µmol/mol creatinineJapanese smokers: 0.12 µmol/mol creatinine; Japanese non-smokers: 0.06 µmol/mol creatinine

Metabolic Pathways of Fluorene and Pyrene

The metabolic activation of PAHs is a critical step in their excretion and, in some cases, their conversion to carcinogenic forms. The following diagram illustrates the simplified metabolic pathways of fluorene and pyrene to their respective hydroxylated metabolites, this compound and 1-hydroxypyrene. This process primarily occurs in the liver, mediated by cytochrome P450 enzymes.

PAH_Metabolism cluster_fluorene Fluorene Metabolism cluster_pyrene Pyrene Metabolism Fluorene Fluorene 9-Hydroxyfluorene 9-Hydroxyfluorene Fluorene->9-Hydroxyfluorene CYP450 This compound This compound Fluorene->this compound CYP450 9-Fluorenone 9-Fluorenone 9-Hydroxyfluorene->9-Fluorenone Dehydrogenase Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) This compound->Conjugation (Glucuronidation/Sulfation) Urinary Excretion Urinary Excretion Conjugation (Glucuronidation/Sulfation)->Urinary Excretion Pyrene Pyrene Pyrene-4,5-epoxide Pyrene-4,5-epoxide Pyrene->Pyrene-4,5-epoxide CYP450 1-Hydroxypyrene 1-Hydroxypyrene Pyrene->1-Hydroxypyrene CYP450 trans-4,5-dihydro-4,5-dihydroxypyrene trans-4,5-dihydro-4,5-dihydroxypyrene Pyrene-4,5-epoxide->trans-4,5-dihydro-4,5-dihydroxypyrene Epoxide Hydrolase Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) 1-Hydroxypyrene->Conjugation (Glucuronidation/Sulfation) Urinary Excretion Urinary Excretion Conjugation (Glucuronidation/Sulfation) ->Urinary Excretion

References

A Comparative Guide to ELISA and Mass Spectrometry for the Quantification of 2-Hydroxyfluorene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Hydroxyfluorene (2-OHF), a key biomarker of exposure to the polycyclic aromatic hydrocarbon fluorene, is critical. The two primary analytical techniques for this purpose are the enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS), often coupled with chromatography. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.

Method Comparison at a Glance

The choice between ELISA and mass spectrometry hinges on a balance of factors including sensitivity, specificity, sample throughput, cost, and the stage of the research or development pipeline.

Quantitative Performance Characteristics

The following table summarizes the typical performance characteristics of a competitive ELISA for small molecules and a specific LC-MS/MS method for this compound.

Performance MetricCompetitive ELISA (General)LC-MS/MS for this compound
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[3][4]0.002 ng/mL to 0.033 ng/mL in urine.[1]
Limit of Quantitation (LOQ) Generally, 2-3 times the LOD.Lower limits of quantitation range from 0.01 to 0.5 ng/mL.
Linear Range Typically spans 2-3 orders of magnitude.Can span several orders of magnitude, e.g., 0.2 to 50 nmol/L.
Specificity Dependent on the cross-reactivity of the antibody with structurally similar molecules.High, based on chromatographic separation and specific mass-to-charge ratio transitions.
Sample Throughput High (96-well plate format).Moderate to high, depending on the level of automation in sample preparation.
Cost per Sample Generally lower.Higher, due to instrument and maintenance costs.
Sample Preparation Often minimal, direct sample application may be possible.Multi-step, typically involving enzymatic hydrolysis and solid-phase extraction.

Experimental Protocols

Competitive ELISA Protocol for a Small Molecule (General)

As a specific ELISA kit for this compound is not commercially available, a general protocol for a competitive ELISA, the format most suitable for small molecules, is provided below.

  • Coating: A 96-well microtiter plate is coated with an antibody specific to this compound. The plate is then incubated to allow for binding and subsequently washed.

  • Sample/Standard Incubation: Standards of known this compound concentration and unknown samples are added to the wells, along with a fixed amount of enzyme-conjugated this compound.

  • Competition: The this compound in the sample and the enzyme-conjugated this compound compete for binding to the limited number of antibody sites on the plate.

  • Washing: The plate is washed to remove any unbound molecules.

  • Substrate Addition: A substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

LC-MS/MS Protocol for this compound in Urine

The following is a representative protocol for the quantification of this compound in human urine, based on established methods.

  • Sample Preparation:

    • Enzymatic Hydrolysis: To a 1 mL urine sample, an internal standard (e.g., deuterated this compound) and a solution of β-glucuronidase/arylsulfatase are added. The mixture is incubated overnight at 37°C to deconjugate the metabolites.

    • Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and the analytes are then eluted with an appropriate solvent.

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is performed to separate this compound from other components in the sample.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.

Visualizing the Methodologies

Experimental Workflow Comparison

G cluster_0 Competitive ELISA Workflow cluster_1 LC-MS/MS Workflow elisa_start Start elisa_coat Coat Plate with Anti-2-OHF Antibody elisa_start->elisa_coat elisa_wash1 Wash elisa_coat->elisa_wash1 elisa_add_sample Add Sample/Standard and Enzyme-Conjugated 2-OHF elisa_wash1->elisa_add_sample elisa_incubate Incubate (Competition) elisa_add_sample->elisa_incubate elisa_wash2 Wash elisa_incubate->elisa_wash2 elisa_add_substrate Add Substrate elisa_wash2->elisa_add_substrate elisa_detect Measure Absorbance elisa_add_substrate->elisa_detect elisa_end End elisa_detect->elisa_end ms_start Start ms_hydrolysis Enzymatic Hydrolysis ms_start->ms_hydrolysis ms_spe Solid-Phase Extraction ms_hydrolysis->ms_spe ms_evap Evaporation & Reconstitution ms_spe->ms_evap ms_inject LC Separation ms_evap->ms_inject ms_detect MS/MS Detection ms_inject->ms_detect ms_end End ms_detect->ms_end

Figure 1: Generalized experimental workflows for competitive ELISA and LC-MS/MS.

Logical Flow of Cross-Validation

G start Start: Define Study Objectives sample_prep Sample Collection & Preparation (e.g., Urine) start->sample_prep split Split Samples sample_prep->split elisa Analyze with ELISA split->elisa aliquot 1 ms Analyze with LC-MS/MS split->ms aliquot 2 data_elisa ELISA Data elisa->data_elisa data_ms LC-MS/MS Data ms->data_ms compare Compare Results (Correlation, Bland-Altman) data_elisa->compare data_ms->compare conclusion Conclusion on Method Agreement and Interchangeability compare->conclusion end End conclusion->end

Figure 2: Logical workflow for a hypothetical cross-validation of ELISA and LC-MS/MS.

Conclusion

References

A Comparative Analysis of GC-MS and LC-MS for the Quantification of 2-Hydroxyfluorene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the precise quantification of xenobiotic metabolites is paramount for toxicological studies and human biomonitoring. 2-Hydroxyfluorene, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene, serves as a critical biomarker for PAH exposure. The two predominant analytical techniques for its quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each present distinct advantages and limitations. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.

Key Performance Indicators: A Quantitative Comparison

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for the analysis of this compound using GC-MS and LC-MS, compiled from various studies.

Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD)0.1 - 5.0 ng/L0.01 - 7.6 pg/mL[1]
Limit of Quantification (LOQ)0.2 - 27 pg/µL0.01 - 7.57 ng/mL

Table 2: Comparison of Recovery and Precision

ParameterGC-MSLC-MS/MS
Recovery35 - 61%[2]69 - 120%[1]
Intraday Precision (%RSD)< 15%< 10%[1]
Interday Precision (%RSD)< 15%7 - 21%[1]

Principles and Workflow

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used for separation. GC employs an inert gas, while LC utilizes a liquid solvent. This distinction dictates the sample preparation and instrumentation requirements for each technique.

GC_MS_vs_LC_MS_Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Start Sample Collection GC_Hydrolysis Enzymatic Hydrolysis (for conjugated samples) GC_Start->GC_Hydrolysis GC_Extraction Liquid-Liquid or Solid-Phase Extraction GC_Hydrolysis->GC_Extraction GC_Derivatization Derivatization (e.g., Silylation) GC_Extraction->GC_Derivatization GC_Injection GC Injection (Vaporization) GC_Derivatization->GC_Injection GC_Separation Gas Chromatography (Separation by Volatility) GC_Injection->GC_Separation GC_Ionization Mass Spectrometry (Ionization) GC_Separation->GC_Ionization GC_Detection MS Detection GC_Ionization->GC_Detection GC_Data Data Analysis GC_Detection->GC_Data LC_Start Sample Collection LC_Hydrolysis Enzymatic Hydrolysis (for conjugated samples) LC_Start->LC_Hydrolysis LC_Extraction Solid-Phase Extraction (SPE) LC_Hydrolysis->LC_Extraction LC_Injection LC Injection (in Liquid Phase) LC_Extraction->LC_Injection LC_Separation Liquid Chromatography (Separation by Polarity) LC_Injection->LC_Separation LC_Ionization Mass Spectrometry (Ionization) LC_Separation->LC_Ionization LC_Detection MS Detection LC_Ionization->LC_Detection LC_Data Data Analysis LC_Detection->LC_Data

Figure 1. Comparative experimental workflows for GC-MS and LC-MS analysis.

Detailed Experimental Protocols

GC-MS Protocol for this compound Quantification

This protocol outlines a general procedure for the analysis of this compound in biological matrices, such as urine.

  • Sample Preparation:

    • Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis is necessary to cleave glucuronide and sulfate (B86663) conjugates. Incubate the sample with β-glucuronidase/arylsulfatase at 37°C.

    • Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent like hexane (B92381) or solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte from the matrix.

    • Derivatization: Due to the polar nature of the hydroxyl group, derivatization is essential to increase volatility and thermal stability. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction involves heating the dried extract with the silylating agent.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injector: Splitless injection is preferred for trace analysis.

      • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

LC-MS/MS Protocol for this compound Quantification

This protocol provides a general method for the analysis of this compound in biological samples, particularly urine.

  • Sample Preparation:

    • Enzymatic Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is required for urine samples to measure total this compound.

    • Solid-Phase Extraction (SPE): SPE is the most common clean-up and pre-concentration step. A polymeric reversed-phase cartridge is often used. The sample is loaded, washed to remove interferences, and the analyte is then eluted with an organic solvent like methanol (B129727).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically employed.

      • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.

      • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for hydroxylated PAHs.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and monitoring specific product ions after fragmentation in the collision cell. This highly selective technique minimizes matrix interference.

Method Comparison

Method_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages GC_MS GC-MS GC_Adv • High chromatographic resolution • Well-established libraries for identification GC_MS->GC_Adv GC_Dis • Requires derivatization for polar analytes • Potential for thermal degradation of analytes • Lower recovery GC_MS->GC_Dis LC_MS LC-MS LC_Adv • Suitable for non-volatile & thermally labile compounds • Simpler sample preparation (no derivatization) • Higher recovery LC_MS->LC_Adv LC_Dis • Susceptible to matrix effects (ion suppression/enhancement) • Lower chromatographic resolution than GC LC_MS->LC_Dis

Figure 2. Advantages and disadvantages of GC-MS and LC-MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • LC-MS/MS is generally the preferred method for high-throughput analysis of this compound in biological matrices. Its simpler sample preparation, which omits the need for derivatization, leads to higher and more consistent recoveries. The high selectivity of MS/MS detection minimizes matrix interferences, resulting in lower detection limits and robust quantification.

  • GC-MS remains a valuable tool, particularly when high chromatographic separation is required to resolve isomers. While the derivatization step adds complexity and potential for analyte loss, the extensive spectral libraries available for EI-MS can aid in the identification of unknown compounds.

For researchers in drug development and clinical research, the superior sensitivity, higher recovery, and simpler workflow of LC-MS/MS make it the more advantageous technique for the routine quantification of this compound.

References

A Researcher's Guide to Certified Reference Materials for 2-Hydroxyfluorene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxyfluorene, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), is critical for toxicological studies and environmental monitoring. The reliability of such analyses hinges on the quality of the reference materials used for instrument calibration and method validation. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for this compound and details established analytical methodologies for its detection.

Comparison of this compound Reference Materials

The selection of an appropriate reference material is a foundational step in any quantitative analytical workflow. While several suppliers offer this compound, the format and certification level can vary. For the highest level of accuracy and traceability, a Certified Reference Material (CRM) in solution from an accredited provider is recommended. These materials are produced under stringent quality systems, such as ISO 17034, and come with a certificate of analysis detailing the certified concentration and its associated uncertainty.

Below is a comparison of representative this compound reference materials. It is important to note that while some products are available as neat solids of high purity, true CRMs for quantitative analysis are typically provided in a solution with a certified concentration.

FeatureSigma-Aldrich (TraceCERT® - Representative)LGC Standards (TRC-H942430)AccuStandard (Representative)
Product Format Solution in a specified solvent (e.g., Acetonitrile)Neat (Solid)Solution in a specified solvent
Purity High Purity (typically ≥99%)>95% (by HPLC)[1]High Purity
Certified Concentration Provided with uncertainty (e.g., 100 µg/mL ± 2 µg/mL)Not Applicable (Neat Solid)Provided with uncertainty
Uncertainty Stated on the Certificate of AnalysisNot ApplicableStated on the Certificate of Analysis
Accreditation ISO 17034 and ISO/IEC 17025[2][3]General quality standardsISO 17034 and ISO/IEC 17025[4]
Certificate of Analysis Comprehensive, including traceabilityBasic product information[5]Comprehensive, including traceability

Note: Specific product details for a this compound CRM solution from all suppliers were not publicly available. The information for Sigma-Aldrich and AccuStandard is representative of their CRM offerings. Researchers should consult the suppliers directly for the most current product specifications and certificates of analysis.

Experimental Protocols for this compound Analysis

The choice of analytical technique is dependent on the required sensitivity, selectivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed methods for the quantification of this compound in biological samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used due to its sensitivity and the native fluorescence of this compound.

Sample Preparation (Human Urine)

  • Enzymatic Hydrolysis: To a 10 mL urine sample, add a suitable internal standard (e.g., deuterated this compound). Adjust the pH to 5.0 and add β-glucuronidase/arylsulfatase. Incubate to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the hydrolyzed urine sample. Wash the cartridge to remove interferences and then elute the this compound with an appropriate solvent like methanol or acetonitrile (B52724).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-FLD Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (e.g., Ex: 260 nm, Em: 340 nm).

  • Quantification: Create a calibration curve using a certified reference material solution of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for complex matrices and low-level detection.

Sample Preparation (Human Plasma)

  • Protein Precipitation: To a plasma sample (e.g., 100 µL), add an internal standard and a protein precipitating agent such as acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions

  • Column: A C18 or similar reversed-phase column suitable for LC-MS.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard must be determined and optimized for maximum sensitivity.

  • Quantification: Generate a calibration curve by analyzing a series of dilutions of a certified reference material in the same matrix as the samples.

Workflow and Pathway Visualizations

To aid in the understanding of the analytical process and the role of certified reference materials, the following diagrams are provided.

G cluster_0 Analytical Workflow for this compound Quantification cluster_1 Role of Certified Reference Material A Sample Collection (e.g., Urine, Plasma) B Addition of Internal Standard A->B C Sample Preparation (e.g., SPE, Protein Precipitation) B->C D Instrumental Analysis (HPLC-FLD or LC-MS/MS) C->D E Data Acquisition D->E F Quantification using Calibration Curve E->F G Final Concentration Report F->G CRM Certified Reference Material (this compound) Cal Preparation of Calibration Standards CRM->Cal QC Preparation of Quality Control Samples CRM->QC Cal->F Calibrates Instrument Response QC->D Validates Method Performance

Caption: Workflow for this compound analysis.

The diagram above illustrates the typical analytical workflow for the quantification of this compound, highlighting the critical role of the Certified Reference Material in both the calibration of the instrument and the validation of the analytical method's performance.

G Fluorene Fluorene Metabolism Metabolic Activation (e.g., Cytochrome P450) Fluorene->Metabolism Exposure Hydroxyfluorene This compound Metabolism->Hydroxyfluorene Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxyfluorene->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Fluorene to this compound.

This diagram depicts the metabolic pathway of fluorene, showing its conversion to this compound, which is then conjugated and excreted in the urine. This pathway underscores the importance of measuring this compound as a biomarker of fluorene exposure.

References

A Comparative Guide to Proficiency Testing Schemes for PAH Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes, also known as external quality assessment (EQA) schemes, are a critical tool for evaluating and demonstrating the competence of laboratories in performing these complex analyses. This guide provides a comparative overview of available PT schemes for PAH metabolite analysis, supported by experimental data and detailed methodologies.

Overview of Proficiency Testing Schemes

Proficiency testing is a process in which a coordinating body distributes identical test materials to a group of participating laboratories for analysis. Each laboratory's results are then compared against the assigned value of the test material, providing an objective assessment of their analytical performance. Participation in PT schemes is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.

Several organizations, ranging from governmental bodies to commercial providers, offer PT schemes relevant to PAH metabolite analysis. These schemes vary in the specific metabolites covered, the matrix of the test material, the frequency of testing, and the reporting of results. Key performance indicators in these schemes often include z-scores, where a score within ±2 is generally considered satisfactory.

Comparison of Key Proficiency Testing Schemes

While detailed final reports with comprehensive quantitative data from all proficiency testing schemes are not always publicly available, this section summarizes the key features of prominent programs based on accessible information.

PT Scheme ProviderProgram Name/FocusMatrixKey AnalytesPerformance Data Highlights
HBM4EU External Quality Assurance Scheme (EQUAS)Urine13 PAH metabolites including naphthols, hydroxyfluorenes, hydroxyphenanthrenes, 1-hydroxypyrene (B14473), and 3-hydroxybenzo(a)pyrene.[1][2][3]Across four rounds, 86% of participating laboratories achieved satisfactory results.[2][3]
EURL-PAH Proficiency Test for PAHs in FoodSmoked Fish4 EU marker PAHs (benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene).In a 2015 proficiency test, 83% of the reported results for individual PAHs were graded with z-scores below an absolute value of 2.
FAPAS Food Chemistry Proficiency TestingVarious (e.g., smoked fish, shellfish, edible oils)EU marker PAHs and other priority PAHs.Provides comprehensive reports with statistical analysis and method comparisons. Specific quantitative data for PAH metabolites is found within individual reports.
BEQUALM Biomarker AnalysisFish Bile1-hydroxypyrene.Open to various analytical methods including GC/MS, HPLC-F, FWF, and SFS.
NIST Standard Reference Materials (SRMs)UrineHydroxylated PAHs (e.g., naphthols, hydroxyfluorenes, hydroxyphenanthrenes, 1-hydroxypyrene).Provides certified mass fraction values with uncertainties, serving as a benchmark for method validation and accuracy.

Quantitative Performance Data: NIST Standard Reference Materials

The National Institute of Standards and Technology (NIST) provides well-characterized Standard Reference Materials (SRMs) that serve as an excellent tool for validating analytical methods and assessing laboratory performance. The table below presents the certified mass fraction values for selected hydroxylated PAHs in SRM 3672, "Organic Contaminants in Smokers' Urine."

AnalyteCertified Mass Fraction (µg/kg)
1-Naphthol33.8 ± 4.3
2-Naphthol8.57 ± 0.16
9-Hydroxyfluorene0.331 ± 0.077
3-Hydroxyfluorene0.420 ± 0.018
4-Hydroxyphenanthrene0.0480 ± 0.0045
9-Hydroxyphenanthrene0.959 ± 0.061
3-Hydroxyphenanthrene0.123 ± 0.007
1-Hydroxyphenanthrene0.133 ± 0.014
2-Hydroxyphenanthrene0.0825 ± 0.0007
1-Hydroxypyrene0.170 ± 0.010

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of PAH metabolites in common biological matrices, based on methodologies reported in the literature.

Analysis of PAH Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantitative analysis of a wide range of hydroxylated PAH metabolites in human urine.

1. Sample Preparation: Enzymatic Hydrolysis and Extraction

  • To 1-2 mL of urine, add an internal standard solution containing isotopically labeled analogues of the target PAH metabolites.

  • Add a buffer solution (e.g., sodium acetate) to adjust the pH to approximately 5.

  • Add β-glucuronidase/sulfatase enzyme to deconjugate the PAH metabolites.

  • Incubate the mixture overnight at 37°C.

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-pentane or a mixture of pentane (B18724) and toluene).

  • Alternatively, a solid-phase extraction (SPE) can be used for cleanup and concentration.

2. Derivatization

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the polar hydroxylated metabolites into more volatile silyl (B83357) derivatives.

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis

  • Inject an aliquot of the derivatized extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the target analytes (e.g., start at 100°C, ramp to 280°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for each analyte and its internal standard.

4. Quantification

  • Quantify the analytes using the isotope dilution method, based on the ratio of the response of the native analyte to its corresponding labeled internal standard.

Analysis of 1-Hydroxypyrene in Fish Bile by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F)

This method is commonly used for the determination of 1-hydroxypyrene, a key biomarker of PAH exposure in fish.

1. Sample Preparation

  • Thaw the fish bile sample.

  • Dilute an aliquot of the bile with a buffer solution.

  • Add β-glucuronidase to deconjugate the 1-hydroxypyrene glucuronide.

  • Incubate the mixture.

  • Clean up the sample using a C18 solid-phase extraction (SPE) cartridge to remove interferences.

  • Elute the 1-hydroxypyrene from the SPE cartridge with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC-F Analysis

  • Inject the prepared sample into a high-performance liquid chromatograph with a fluorescence detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: Typically around 1 mL/min.

  • Fluorescence Detector Conditions:

    • Excitation Wavelength: Set to the excitation maximum for 1-hydroxypyrene (e.g., 242 nm).

    • Emission Wavelength: Set to the emission maximum for 1-hydroxypyrene (e.g., 388 nm).

3. Quantification

  • Quantify the 1-hydroxypyrene concentration by comparing the peak area of the sample to a calibration curve prepared from 1-hydroxypyrene standards.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow of a proficiency testing scheme and the logical relationships involved in the analytical process.

PT_Scheme_Workflow cluster_Provider PT Scheme Provider cluster_Participant Participating Laboratory P1 Preparation of Homogeneous Test Material P2 Characterization of Test Material (Assigned Value Determination) P1->P2 P3 Distribution of Test Material to Participants P2->P3 L1 Receipt of Test Material P3->L1 P4 Collection of Results P5 Statistical Analysis (e.g., Z-Score Calculation) P6 Issuance of Performance Report L4 Receipt and Review of Performance Report P6->L4 L2 Analysis of Test Material (using routine methods) L1->L2 L3 Submission of Results to Provider L2->L3 L3->P4 L5 Implementation of Corrective Actions (if necessary) L4->L5

Caption: Workflow of a typical proficiency testing scheme.

Analytical_Workflow Sample Biological Sample (e.g., Urine, Bile) Preparation Sample Preparation - Hydrolysis - Extraction - Derivatization (for GC) Sample->Preparation Step 1 Analysis Instrumental Analysis - GC-MS - HPLC-F Preparation->Analysis Step 2 Data Data Processing - Integration - Quantification Analysis->Data Step 3 Result Final Result (Concentration) Data->Result Step 4

Caption: Generalized analytical workflow for PAH metabolites.

References

A Comparative Guide to the Analysis of 2-Hydroxyfluorene in Urine: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of xenobiotic metabolites in biological matrices is paramount. This guide provides a comparative overview of analytical methodologies for determining 2-Hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon fluorene, in human urine. We will delve into the linearity and recovery of two common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Methodologies

The quantification of this compound in urine typically involves three key stages: enzymatic hydrolysis, extraction, and instrumental analysis. As this compound is often present in urine as glucuronide and/or sulfate (B86663) conjugates, a deconjugation step is necessary to liberate the parent metabolite.[1][2][3]

Sample Preparation

A common sample preparation workflow is as follows:

Sample_Preparation_Workflow urine Urine Sample (1-2 mL) is Add Internal Standard (e.g., 2-OHF-d9) urine->is buffer Add Acetate (B1210297) Buffer (pH adjustment) is->buffer enzyme Add β-glucuronidase/ arylsulfatase buffer->enzyme incubation Incubate (e.g., 37°C overnight) enzyme->incubation spe Solid-Phase Extraction (SPE) using C18 cartridge incubation->spe analysis Instrumental Analysis (HPLC-FLD or GC-MS) spe->analysis

General experimental workflow for this compound analysis in urine.

Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method is widely used due to the native fluorescence of this compound, which provides high sensitivity and specificity.

  • Sample Preparation:

    • To a 2 mL urine sample, add a deuterated internal standard (e.g., this compound-d9).[1][3]

    • Add sodium acetate buffer containing β-glucuronidase and sulfatase.

    • Incubate the mixture overnight at 37°C to ensure complete hydrolysis of conjugates.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

    • Elute the analyte and internal standard, evaporate the eluent to dryness, and reconstitute in the mobile phase for injection.

  • Instrumental Analysis:

    • Column: Alkylamide-type or C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Detection: Fluorescence detection with appropriate excitation and emission wavelengths.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and specificity, though it often requires a derivatization step to increase the volatility of the analyte.

  • Sample Preparation:

    • Follow the same enzymatic hydrolysis and SPE cleanup steps as in the HPLC-FLD protocol.

    • After elution and evaporation, the dried residue is derivatized, for instance, with bis(trimethylsilyl)trifluoroacetamide.

  • Instrumental Analysis:

    • Column: A non-polar capillary column is typically used.

    • Detection: Mass spectrometry is used for detection and quantification.

Performance Comparison: Linearity and Recovery

The following tables summarize the linearity and recovery data for the two analytical methods.

Table 1: Linearity of Analytical Methods for this compound in Urine

ParameterHPLC-FLDGC-MS
Calibration Range 0.2 to 50 nmol/LNot explicitly stated for 2-OHF, but a wide range is generally achievable.
**Coefficient of Determination (R²) **> 0.999> 0.995
Limit of Detection (LOD) 0.03 nmol/L0.04 µg/L (approximately 0.22 nmol/L)

Table 2: Recovery Studies for Hydroxylated PAHs in Urine

MethodAnalyte(s)Recovery RateKey Optimization
Optimized SPE-LC-MS/MS Multiple OH-PAHs including this compound> 69%Use of polymeric absorbent-based SPE cartridges and methanol (B129727) as the eluting solvent.
Conventional SPE-LC-MS/MS 1-hydroxypyrene (as an example)16%Acetonitrile used as the eluting solvent.

It is important to note that recovery can be highly dependent on the specifics of the solid-phase extraction protocol. One study demonstrated a significant improvement in the recovery of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) from 16% to over 69% by optimizing the SPE procedure, specifically by using polymeric absorbent-based cartridges and methanol instead of acetonitrile as the eluting solvent.

Conclusion

Both HPLC-FLD and GC-MS are robust and reliable methods for the quantification of this compound in urine. HPLC-FLD offers excellent sensitivity due to the native fluorescence of the analyte. GC-MS provides high specificity, and when coupled with an optimized sample preparation protocol, can also yield high recovery rates. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. For achieving high and reproducible recovery, careful optimization of the solid-phase extraction step is critical.

References

A Comparative Guide to the Extraction of 2-Hydroxyfluorene from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methodologies for isolating 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon (PAH), from soil matrices. The selection of an appropriate extraction technique is critical for accurate quantification and subsequent toxicological or developmental studies. This document outlines the performance of four prevalent methods: Soxhlet (SOX), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), supported by experimental data from scientific literature.

Data Presentation: A Quantitative Comparison

The efficiency of an extraction method is primarily evaluated by its recovery rate—the percentage of the target analyte successfully extracted from the sample matrix. While direct comparative data for this compound across all four methods is limited, the following table summarizes the recovery percentages for fluorene (B118485) and other PAHs, which serve as a strong indicator of the expected performance for this compound due to their structural similarities.

Extraction MethodTarget Analyte(s)Soil/Sediment TypeRecovery (%)Reference(s)
Soxhlet (SOX) PAHs (including Fluorene)Contaminated Soil57 - 99[1]
PAHsSpiked Soil>95
PAHsCertified Reference Soil>92[2]
Microwave-Assisted Extraction (MAE) This compoundContaminated SoilOptimized (not quantified)[3]
PAHs (including Fluorene)Spiked Soil80 - 101
PAHsContaminated SoilHigher than Soxhlet
Ultrasound-Assisted Extraction (UAE) PAHs (including Fluorene)Spiked Soil70 - 107[1]
PAHsSpiked Soil>90
PAHsContaminated SoilComparable to Soxhlet
Supercritical Fluid Extraction (SFE) PAHs (including Fluorene)Spiked Soil>90
PAHsMarine SedimentSimilar to Soxhlet
PAHsContaminated Soil>80 (for 3-ring PAHs)

Note: The recovery rates can be influenced by various factors including soil type, analyte concentration, and specific experimental conditions.

Experimental Workflow

The general workflow for the extraction of this compound from soil samples involves several key stages, from sample preparation to the final analysis.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction A Soil Sampling B Sieving & Homogenization A->B C Drying (e.g., air-drying or with Na2SO4) B->C D Choice of Method: - Soxhlet - MAE - UAE - SFE C->D Extraction Solvent Addition E Filtration & Concentration D->E F Clean-up (e.g., SPE) E->F G Instrumental Analysis (e.g., HPLC, GC-MS) F->G

General workflow for this compound extraction from soil.

Experimental Protocols

Below are detailed methodologies for the four key extraction techniques. These protocols are based on established methods for PAHs and can be adapted for this compound.

Soxhlet Extraction (SOX)

Soxhlet extraction is a classical and widely used method that serves as a benchmark for other techniques. It involves the continuous washing of a solid sample with a fresh, distilled solvent.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimble (cellulose), condenser.

  • Solvent: A non-polar or moderately polar solvent is typically used. Dichloromethane or a mixture of n-hexane and acetone (B3395972) (1:1, v/v) are common choices.

  • Procedure:

    • Place approximately 10-20 g of dried and homogenized soil into a cellulose (B213188) extraction thimble.

    • Add a suitable amount of anhydrous sodium sulfate (B86663) to the soil to remove any residual moisture.

    • Place the thimble into the Soxhlet extractor.

    • Add the extraction solvent to the round-bottom flask.

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a period of 6 to 24 hours, with a siphon cycle rate of 4-6 cycles per hour.

    • After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

    • The concentrated extract is then ready for clean-up and analysis.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is a more rapid and solvent-efficient alternative to Soxhlet.

  • Apparatus: Microwave extraction system with temperature and pressure control, extraction vessels (e.g., PTFE-lined).

  • Solvent: A solvent mixture with a high dielectric constant is preferred for efficient microwave absorption. A common choice is a mixture of n-hexane and acetone (1:1, v/v).

  • Procedure:

    • Place 1-5 g of the soil sample into a microwave extraction vessel.

    • Add a specific volume of the extraction solvent (e.g., 20-30 mL).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 100-120 °C

      • Time: 10-30 minutes

      • Microwave Power: Varies depending on the instrument.

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract to remove solid particles.

    • The extract is then concentrated and ready for the subsequent steps.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface enhances solvent penetration and mass transfer, facilitating the extraction of the target analyte.

  • Apparatus: Ultrasonic bath or probe sonicator.

  • Solvent: Similar to MAE, a mixture of n-hexane and acetone (1:1, v/v) or other suitable organic solvents can be used.

  • Procedure:

    • Place 1-5 g of the soil sample in a glass vial or flask.

    • Add a specific volume of the extraction solvent (e.g., 10-20 mL).

    • Place the vessel in an ultrasonic bath or immerse the tip of a sonicator probe into the slurry.

    • Sonication is typically carried out for 15-60 minutes.

    • The temperature of the ultrasonic bath should be controlled to prevent the degradation of the analyte.

    • After sonication, the extract is separated from the soil particles by centrifugation or filtration.

    • The supernatant is then collected and concentrated.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte. SFE is considered an environmentally friendly "green" extraction method.

  • Apparatus: Supercritical fluid extractor with a pump for CO₂, an extraction vessel, a pressure regulator, and a collection system.

  • Supercritical Fluid: Carbon dioxide (CO₂) is the most common choice due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and low cost.

  • Modifier: A small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, may be added to the CO₂ to enhance the extraction of more polar compounds like this compound.

  • Procedure:

    • Place the soil sample into the extraction vessel.

    • The system is pressurized with CO₂ to the desired pressure (e.g., 150-350 bar) and heated to the desired temperature (e.g., 40-80 °C) to bring the CO₂ to its supercritical state.

    • The supercritical fluid is then passed through the sample.

    • The extraction can be performed in a dynamic mode (continuous flow) or a static mode (soaking) followed by a dynamic rinse.

    • After passing through the sample, the pressure is reduced, causing the CO₂ to return to its gaseous state and the extracted analyte to precipitate in a collection vial.

    • The collected extract can then be dissolved in a small amount of an organic solvent for analysis.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyfluorene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyfluorene, ensuring compliance with hazardous waste regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][5] Therefore, appropriate personal protective equipment must be worn when handling this chemical.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A laboratory coat.

In the event of a spill, it is crucial to avoid generating dust. Dry clean-up procedures are recommended, and dampening the material with water can help prevent it from becoming airborne.

Waste Characterization and Segregation

This compound must be treated as hazardous waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Key Segregation Practices:

  • Store separately from incompatible materials, such as strong oxidizing agents.

  • Keep waste containers in a designated, cool, dry, and well-ventilated area.

  • Follow the principle of segregating acids from bases, and oxidizing agents from reducing agents and organic compounds.

Step-by-Step Disposal Procedure

The standard and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocol for Preparing this compound for Disposal:

  • Containerization:

    • Place the this compound waste into a compatible, leak-proof container with a secure screw cap. Polyethylene or polypropylene (B1209903) containers are often suitable.

    • If possible, use the original container. If using a different container, ensure any previous labels are completely defaced.

    • Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste".

    • The label must also include the full chemical name, "this compound," and the percentage of each chemical constituent if it is a mixture.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Use secondary containment for liquid waste to prevent spills.

  • Disposal Request:

    • Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully.

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.

  • Final Disposal: After triple rinsing and air-drying, and with the label completely defaced or removed, the container may be disposed of as regular solid waste.

Quantitative Limits for Hazardous Waste Accumulation

The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These values are based on general guidelines and may vary depending on local regulations and institutional policies. Always consult your institution's specific guidelines.

ParameterLimitCitation(s)
Maximum Volume in SAA 55 gallons of hazardous waste
Maximum Volume for Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid
Maximum Storage Time (Partially Full) Up to 1 year from the first date of accumulation
Removal Time After Container is Full Within 3 calendar days

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place Waste in a Labeled, Compatible Container ppe->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' Date containerize->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatible Chemicals store->segregate request_pickup Request Pickup from EHS or Licensed Contractor segregate->request_pickup incineration Incineration by Licensed Facility request_pickup->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Hydroxyfluorene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxyfluorene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also recognized as very toxic to aquatic life with long-lasting effects.[4] The chemical, physical, and toxicological properties of this compound have not been fully investigated.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications & Best Practices
Hands Chemical-resistant glovesImpervious gloves are required. Specific materials like nitrile, neoprene, or butyl rubber are recommended for protection against a variety of chemicals. Always inspect gloves for tears or defects before use and discard disposable gloves after handling.
Eyes/Face Safety goggles or a face shieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Body Laboratory coat / Protective clothingA lab coat should be worn at all times. For more extensive handling, wear fire/flame resistant and impervious clothing. Ensure the lab coat is fully buttoned.
Respiratory N95 dust mask or full-face respiratorUse a NIOSH-approved N95 dust mask for handling small quantities in a well-ventilated area. If exposure limits are exceeded, or if irritation is experienced, a full-face respirator is necessary.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and preventing accidents when working with this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Don all required personal protective equipment as detailed in the table above.
  • Have spill cleanup materials readily available.

2. Handling the Solid Compound:

  • Handle this compound as a solid powder in a designated area to avoid contamination.
  • Use a spatula for transferring the powder to minimize dust generation.
  • Avoid creating dust clouds during weighing and transfer.
  • Keep the container tightly closed when not in use.

3. Preparing Solutions:

  • When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
  • If the solvent is volatile, ensure this is done within a fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.
  • Clean the work area, ensuring any residual dust is appropriately collected for disposal.
  • Contaminated clothing should be removed and washed before reuse.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weighing paper), in a clearly labeled, sealed container designated for hazardous chemical waste.
  • Liquid Waste: Dispose of solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.
  • The rinsate from the cleaning process must be collected as hazardous liquid waste.
  • Dispose of the cleaned container in accordance with institutional and local regulations.

3. Final Disposal Method:

  • The recommended disposal method for this compound is incineration by a licensed disposal company.
  • Arrange for pickup and disposal through your institution's environmental health and safety office or a certified hazardous waste management service.

Safe Handling Workflow

start Start: Prepare for Handling ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe prep_area 2. Prepare Workspace (Fume Hood, Spill Kit) ppe->prep_area handle 3. Handle this compound (Avoid Dust, Use Spatula) prep_area->handle spill Spill Occurs handle->spill No post_handle 4. Post-Handling Procedures (Clean Area, Wash Hands) handle->post_handle Yes cleanup 4a. Execute Spill Cleanup Protocol spill->cleanup Yes cleanup->handle Return to Handling waste 5. Segregate & Label Waste (Solid, Liquid, PPE) post_handle->waste disposal 6. Arrange for Professional Disposal (Incineration) waste->disposal end End: Safe Completion disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyfluorene
Reactant of Route 2
2-Hydroxyfluorene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.